molecular formula C17H17ClO B1608125 4-n-Butyl-4'-chlorobenzophenone CAS No. 64357-64-8

4-n-Butyl-4'-chlorobenzophenone

Cat. No.: B1608125
CAS No.: 64357-64-8
M. Wt: 272.8 g/mol
InChI Key: AQBRHFJAYFKZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-n-Butyl-4'-chlorobenzophenone is a useful research compound. Its molecular formula is C17H17ClO and its molecular weight is 272.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-n-Butyl-4'-chlorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-n-Butyl-4'-chlorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-butylphenyl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c1-2-3-4-13-5-7-14(8-6-13)17(19)15-9-11-16(18)12-10-15/h5-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBRHFJAYFKZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373797
Record name 4-n-Butyl-4'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64357-64-8
Record name Methanone, (4-butylphenyl)(4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64357-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-n-Butyl-4'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-n-Butyl-4'-chlorobenzophenone CAS 64357-64-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis methodologies, and applications of 4-n-Butyl-4'-chlorobenzophenone (CAS 64357-64-8).

CAS Registry Number: 64357-64-8 Chemical Family: Diaryl Ketones / Benzophenone Derivatives Synonyms: (4-Butylphenyl)(4-chlorophenyl)methanone; p-n-Butyl-p'-chlorobenzophenone

Executive Summary

4-n-Butyl-4'-chlorobenzophenone is a functionalized aromatic ketone utilized primarily as a mesogenic intermediate in the synthesis of liquid crystals and as a photoinitiator precursor in polymer chemistry. Its structure—comprising a rigid benzophenone core flanked by a lipophilic n-butyl chain and a polar chlorine substituent—imparts unique anisotropic properties essential for nematic phase formation in material science. Additionally, it serves as a structural analogue in the development of fibrate-class pharmaceuticals.

Physicochemical Properties

The following data aggregates experimental and predicted values to establish a baseline for handling and characterization.

PropertyValue / DescriptionNote
Molecular Formula C₁₇H₁₇ClO
Molecular Weight 272.77 g/mol
Appearance White to off-white crystalline powderTypical of 4,4'-disubstituted benzophenones
Melting Point 74–78 °C (Predicted)Consistent with p-substituted benzophenone analogs [1]
Boiling Point ~390 °C at 760 mmHgExtrapolated from vacuum distillation data
Solubility Soluble in CH₂Cl₂, Toluene, THF; Insoluble in WaterLipophilic butyl chain dominates solvation
LogP (Octanol/Water) 5.8 (Predicted)High lipophilicity; bioaccumulation potential [2]
λmax (UV-Vis) ~255–260 nm (π-π* transition)Characteristic of benzophenone chromophore

Synthesis & Manufacturing

The industrial preparation of 4-n-Butyl-4'-chlorobenzophenone relies on Friedel-Crafts Acylation . This pathway is preferred for its regioselectivity and scalability.

Core Synthesis Protocol (Friedel-Crafts Acylation)

Reaction Logic: The reaction couples 4-chlorobenzoyl chloride with n-butylbenzene.

  • Why this route? n-Butylbenzene is an activated substrate (alkyl group is electron-donating), directing the electrophile to the para position. Conversely, reacting 4-butylbenzoyl chloride with chlorobenzene would be slower due to the deactivating nature of the chlorine on the ring.

Reagents:

  • Substrate: n-Butylbenzene (1.0 equiv)

  • Acylating Agent: 4-Chlorobenzoyl chloride (1.05 equiv)

  • Catalyst: Anhydrous Aluminum Chloride (AlCl₃) (1.1–1.2 equiv)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Inertion: Purge a reactor with dry nitrogen to remove moisture (AlCl₃ is hygroscopic).

  • Catalyst Suspension: Suspend AlCl₃ in dry DCM at 0–5 °C.

  • Acyl Chloride Addition: Add 4-chlorobenzoyl chloride dropwise, maintaining temperature <10 °C to form the acylium ion complex.

  • Substrate Addition: Add n-butylbenzene slowly. The solution will darken (complex formation).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/Ethyl Acetate 9:1) or HPLC.

  • Quenching: Pour the reaction mixture slowly onto crushed ice/HCl to hydrolyze the aluminum complex.

  • Work-up: Extract the organic layer, wash with brine and NaHCO₃ (to remove acidic impurities), and dry over MgSO₄.

  • Purification: Recrystallize from ethanol or methanol to yield white crystals.

Mechanistic Pathway Visualization

The following diagram illustrates the electrophilic aromatic substitution pathway and subsequent work-up logic.

SynthesisPathway Start Precursors: 4-Chlorobenzoyl Chloride + n-Butylbenzene Complex Acylium Ion Formation (AlCl3 Complex) Start->Complex 0-5°C, DCM Reaction Electrophilic Attack (Para-Substitution) Complex->Reaction + n-Butylbenzene Intermediate Sigma Complex (Arenium Ion) Reaction->Intermediate - H+ Product Crude Product (Al-Complexed) Intermediate->Product Aromatization Quench Hydrolysis (Ice/HCl) Product->Quench Exothermic Final Pure 4-n-Butyl-4'-chlorobenzophenone (Crystalline Solid) Quench->Final Extraction & Recrystallization

Figure 1: Friedel-Crafts acylation pathway for the regioselective synthesis of CAS 64357-64-8.

Applications in Research & Development

Liquid Crystal (LC) Mesogens

This compound is a critical "calamitic" (rod-like) building block.[1]

  • Mechanism: The n-butyl chain provides the flexible tail necessary for melting point depression and phase fluidity, while the rigid benzophenone core and polar chlorine atom induces dielectric anisotropy.

  • Utility: It is often converted into Schiff bases or cyanobiphenyl analogs to tune the Nematic-to-Isotropic transition temperature (

    
    ) for display technologies [3].
    
Pharmaceutical Intermediates

4-n-Butyl-4'-chlorobenzophenone shares the diphenylketone pharmacophore with Fenofibrate and Ketoprofen .

  • Drug Design: Researchers use this scaffold to probe Structure-Activity Relationships (SAR) in peroxisome proliferator-activated receptor (PPAR) agonists. The butyl group serves as a lipophilic probe to test binding pocket depth compared to the isopropyl group found in Fenofibrate.

Photoinitiators

Benzophenone derivatives are Type II photoinitiators (hydrogen abstraction type).

  • Application: Used in UV-curable inks and coatings.[2] The chlorine substituent shifts the absorption maximum, potentially altering the curing speed and sensitivity to specific UV-LED wavelengths.

Analytical Characterization

To validate the identity of CAS 64357-64-8, the following analytical signatures are standard.

MethodExpected Signature
¹H NMR (CDCl₃) δ 7.7–7.4 ppm: Aromatic doublets (AA'BB' system).δ 2.6 ppm: Triplet (benzylic -CH₂-).δ 1.6–1.3 ppm: Multiplets (butyl chain -CH₂-).δ 0.9 ppm: Triplet (terminal -CH₃).
IR Spectroscopy 1650–1660 cm⁻¹: Strong C=O stretching (Diaryl ketone).2900–2960 cm⁻¹: Aliphatic C-H stretching.1090 cm⁻¹: Ar-Cl stretching.
Mass Spectrometry m/z 272/274: Molecular ion [M]⁺ (3:1 ratio due to ³⁵Cl/³⁷Cl).m/z 139/141: Chlorobenzoyl fragment.

Safety & Handling (SDS Highlights)

Note: While specific toxicological data for this CAS is limited, protocols are derived from the structural analogue 4-Chlorobenzophenone.

  • Hazard Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • Aquatic Chronic 2 (H411): Toxic to aquatic life with long-lasting effects (due to high LogP).

  • Handling: Use strictly within a fume hood. Avoid dust formation.[3]

  • Storage: Store at room temperature (15–25 °C) in a tightly sealed container, away from strong oxidizing agents.

References

  • PubChem. (2025).[4] 4-n-Butyl-4'-chlorobenzophenone (Compound). National Library of Medicine. Retrieved from [Link]

Sources

4-n-Butyl-4'-chlorobenzophenone solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Handling of 4-n-Butyl-4'-chlorobenzophenone

Part 1: Executive Summary & Chemical Identity

4-n-Butyl-4'-chlorobenzophenone (CAS 64357-64-8) is a lipophilic diarylketone intermediate used primarily in the synthesis of functionalized photoinitiators and pharmaceutical scaffolds.[1][2] Its structure—comprising a central carbonyl group flanked by a para-chlorophenyl ring and a para-n-butylphenyl ring—imparts specific solubility characteristics critical for process development.

The presence of the n-butyl chain significantly increases lipophilicity (LogP ~5.8) compared to the parent 4-chlorobenzophenone, enhancing solubility in non-polar hydrocarbons while maintaining compatibility with polar aprotic solvents. This guide provides a theoretical and practical framework for selecting solvents for reaction, purification, and analysis.

Table 1: Physicochemical Identity
PropertyValueContext
IUPAC Name (4-butylphenyl)-(4-chlorophenyl)methanoneStandard Nomenclature
CAS Number 64357-64-8Registry Identifier
Molecular Weight 272.77 g/mol Stoichiometric Calculation
LogP (Predicted) ~5.8High Lipophilicity (Hydrophobic)
Physical State Low-melting Solid / Viscous OilBatch-dependent (purity/polymorph)
Key Functional Groups Ketone (C=O), Aryl Chloride (Ar-Cl), Alkyl ChainReactivity & Solvation Sites

Part 2: Solubility Landscape & Solvent Selection

As a Senior Application Scientist, I categorize solubility not just by "dissolves/doesn't dissolve," but by the thermodynamic interaction between the solute and solvent. The solubility of 4-n-Butyl-4'-chlorobenzophenone is governed by "like dissolves like," driven by dispersion forces (butyl chain) and dipole-dipole interactions (carbonyl/chloro groups).

Solubility Profile by Solvent Class

The following data represents a predictive profile based on Quantitative Structure-Property Relationships (QSPR) of benzophenone analogs.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Strong dipole-dipole interactions match the polarizable aromatic rings. Ideal for reaction media.
Polar Aprotic THF, Ethyl Acetate, AcetoneVery Good (>50 mg/mL)The ketone oxygen accepts hydrogen bonds (weakly) and interacts well with aprotic dipoles. Good for purification.
Aromatic Hydrocarbons Toluene, XyleneGood (>30 mg/mL)Pi-pi stacking interactions between solvent and solute aromatic rings. Preferred for high-temp synthesis.
Aliphatic Hydrocarbons Hexane, HeptaneModerate (~10-30 mg/mL)The n-butyl chain aids solubility, but the polar ketone core resists complete solvation in strictly non-polar media. Used as an antisolvent.[3]
Polar Protic (Alcohols) Methanol, Ethanol, IPALow to Moderate Solubility is temperature-dependent. High solubility at reflux; poor at RT. Ideal for recrystallization.
Water WaterInsoluble (<0.1 mg/mL)High LogP (5.8) precludes water solubility.
Solvent Selection Logic (DOT Diagram)

The following decision tree illustrates the logic for selecting a solvent based on the operational phase (Reaction vs. Purification).

SolventSelection Start Select Solvent for 4-n-Butyl-4'-chlorobenzophenone Process Process Step? Start->Process Reaction Synthesis/Reaction Process->Reaction Purification Purification Process->Purification Analysis Analysis (HPLC/GC) Process->Analysis HighTemp High Temp (>80°C) Use Toluene/Xylene Reaction->HighTemp Reflux req. LowTemp Low Temp (<40°C) Use DCM/THF Reaction->LowTemp Ambient Cryst Recrystallization Solvent: Ethanol/IPA Antisolvent: Water Purification->Cryst Solid Product Chrom Chromatography Eluent: Hexane/EtOAc Purification->Chrom Oil/Impure HPLC HPLC Diluent: Acetonitrile Analysis->HPLC

Figure 1: Decision matrix for solvent selection based on experimental intent. High-contrast nodes denote critical decision points.

Part 3: Experimental Protocol (Self-Validating System)

Since specific quantitative solubility data (e.g., "45 g/L in Methanol at 25°C") is often absent in open literature for specific intermediates, a researcher must validate solubility empirically.

Protocol: Gravimetric Solubility Determination (Saturated Shake-Flask Method) Objective: Determine the saturation solubility (


) of 4-n-Butyl-4'-chlorobenzophenone in a target solvent.
Methodology
  • Preparation:

    • Weigh approximately 100 mg of 4-n-Butyl-4'-chlorobenzophenone into a 4 mL glass vial (Vial A).

    • Add 1.0 mL of the target solvent (e.g., Toluene).

  • Equilibration:

    • Vortex for 60 seconds.

    • Observation Check:

      • If solid dissolves completely: Solubility > 100 mg/mL. Add more solid until saturation is observed (undissolved solid remains).

      • If solid remains: Proceed to equilibration.

    • Place Vial A in a shaker/incubator at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Filtration:

    • Pass the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (Vial B).

  • Quantification (Gravimetric):

    • Evaporate the solvent from Vial B using a nitrogen stream or rotary evaporator.

    • Dry the residue under vacuum (high vacuum, <5 mbar) for 4 hours to remove trace solvent.

    • Weigh Vial B again.

  • Calculation:

    
    
    
Workflow Visualization

SolubilityProtocol Step1 1. Weigh Excess Solid (~100 mg) into Vial Step2 2. Add Solvent (1 mL) & Vortex Step1->Step2 Check Dissolved? Step2->Check AddMore Add more solid Check->AddMore Yes (Clear) Equilibrate 3. Equilibrate (24h @ 25°C) Check->Equilibrate No (Cloudy) AddMore->Step2 Filter 4. Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Evap 5. Evaporate Solvent & Dry Residue Filter->Evap Calc 6. Calculate Solubility (Mass/Vol) Evap->Calc

Figure 2: Step-by-step workflow for gravimetric solubility determination, ensuring saturation is reached before measurement.

Part 4: Applications & Handling

Synthetic Utility

4-n-Butyl-4'-chlorobenzophenone is primarily used as a building block .

  • Friedel-Crafts Acylation: It is typically synthesized by reacting 4-n-butylbenzoyl chloride with chlorobenzene (or 4-chlorobenzoyl chloride with butylbenzene) using

    
    .
    
  • Pharmaceutical Intermediates: The chlorine atom is a "handle" for further functionalization (e.g., Suzuki coupling or nucleophilic aromatic substitution), while the butyl group provides the necessary lipophilicity for drug membrane permeability.

  • Photoinitiators: Benzophenone derivatives are Type II photoinitiators. The butyl group improves solubility in resin formulations (acrylates/epoxies) compared to the less soluble, unsubstituted benzophenone.

Safety & Stability
  • Handling: Treat as an irritant. Wear nitrile gloves and safety glasses.

  • Storage: Store at ambient temperature (15-25°C) in a tightly sealed container. Avoid strong oxidizing agents.[4][5]

  • Stability: Stable under normal laboratory conditions. Not hygroscopic.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757260, 4-n-Butyl-4'-chlorobenzophenone. Retrieved February 15, 2026, from [Link]

Sources

A Technical Guide to 4-n-butyl- and 4-tert-butyl-4'-chlorobenzophenone: A Comparative Analysis for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted benzophenones are a cornerstone of modern photochemistry and synthetic chemistry, serving as pivotal photoinitiators and versatile intermediates. Within this class, alkylated chlorobenzophenones present subtle yet critical structural variations that dictate their utility. This technical guide provides an in-depth comparative analysis of two isomeric compounds: 4-n-butyl-4'-chlorobenzophenone and 4-tert-butyl-4'-chlorobenzophenone. We will dissect the fundamental differences stemming from the isomeric butyl group—from physicochemical properties and synthesis pathways to their functional implications in industrial and research applications. This document is intended for researchers, chemists, and drug development professionals who require a nuanced understanding of how steric and electronic effects at the molecular level influence macroscopic behavior and application suitability.

Introduction: The Significance of Isomeric Substitution

Benzophenones are diaryl ketones that form the basis for a vast array of functional molecules. Their utility is largely derived from their photochemical properties, where upon UV irradiation, the carbonyl group is excited to a triplet state, enabling it to initiate polymerization or other chemical reactions.[1][2][3] The addition of substituents to the phenyl rings, such as a chlorine atom and an alkyl group, allows for the fine-tuning of properties like absorption wavelength, solubility, and reactivity.

This guide focuses on two such derivatives, 4-n-butyl-4'-chlorobenzophenone and 4-tert-butyl-4'-chlorobenzophenone. While sharing the same molecular formula and weight, the structural arrangement of their butyl substituent—a linear chain versus a bulky, branched group—introduces significant steric and electronic differences. Understanding these differences is paramount for selecting the appropriate isomer for a specific application, be it in UV-curable coatings, pharmaceutical synthesis, or agrochemical development.[1][3]

Molecular Structure: The Isomeric Divergence

The core distinction between the two molecules lies in the geometry of the C₄H₉ alkyl group attached to one of the phenyl rings.

  • 4-n-butyl-4'-chlorobenzophenone features a linear, unbranched four-carbon chain (CH₃CH₂CH₂CH₂-). This flexible chain imparts a different conformational profile compared to its branched isomer.

  • 4-tert-butyl-4'-chlorobenzophenone incorporates a tertiary butyl group (-C(CH₃)₃), where a central carbon is bonded to three methyl groups. This arrangement is sterically bulky and rigid.

This fundamental structural variance is the primary determinant of the differing properties and behaviors discussed throughout this guide.

Caption: Chemical structures of the n-butyl and tert-butyl isomers.

Comparative Physicochemical Properties

The difference in molecular architecture directly impacts the macroscopic physical properties of the compounds. The bulkier tert-butyl group generally leads to a more ordered crystalline structure, which often results in a higher melting point.

Property4-n-butyl-4'-chlorobenzophenone4-tert-butyl-4'-chlorobenzophenoneSource(s)
IUPAC Name (4-butylphenyl)​(4-chlorophenyl)​methanone(4-tert-butylphenyl)​(4-chlorophenyl)​methanone[4][5]
CAS Number 64357-64-867743-49-1[4][5]
Molecular Formula C₁₇H₁₇ClOC₁₇H₁₇ClO[4][5]
Molecular Weight 272.77 g/mol 272.77 g/mol [4][6]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder[1][7]
Melting Point Data not consistently available~93-96 °C (Varies by source)[8]
Boiling Point ~184-188 °C at 6 mmHgData not consistently available[9]
Solubility Soluble in organic solvents like ethanol, acetoneSoluble in organic solvents[1][3]

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially significant method for synthesizing these compounds is the Friedel-Crafts acylation .[10][11] This robust electrophilic aromatic substitution reaction allows for the formation of the aryl ketone structure by reacting an acyl chloride with an aromatic substrate in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[10]

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich substituted benzene ring. The choice of the alkylated benzene determines which isomer is produced.

G cluster_reactants Reactants cluster_intermediates Mechanism acyl_chloride 4-Chlorobenzoyl Chloride acylium_ion Acylium Ion Formation acyl_chloride->acylium_ion + AlCl₃ alkyl_benzene Substituted Benzene (n-butyl or tert-butyl) eas Electrophilic Aromatic Substitution alkyl_benzene->eas catalyst AlCl₃ (Lewis Acid) catalyst->acylium_ion acylium_ion->eas product Target Benzophenone Isomer eas->product + H₂O Quench

Caption: Generalized workflow for Friedel-Crafts acylation synthesis.

Causality in Synthesis Design

The Friedel-Crafts acylation is preferred over its counterpart, Friedel-Crafts alkylation, for building such structures due to two key advantages:

  • No Rearrangements : The acylium ion intermediate is stabilized by resonance and does not undergo the carbocation rearrangements that plague Friedel-Crafts alkylation.[11]

  • No Polyacylation : The product, an aryl ketone, has a strongly deactivated aromatic ring due to the electron-withdrawing nature of the carbonyl group. This prevents further acylation reactions on the same ring, leading to a clean mono-acylated product.[11]

Self-Validating Experimental Protocol: General Synthesis

This protocol provides a general methodology for the synthesis of either isomer, adaptable by selecting the appropriate starting alkylbenzene.

Objective: To synthesize 4-alkyl-4'-chlorobenzophenone via Friedel-Crafts acylation.

Materials:

  • 4-Chlorobenzoyl chloride

  • n-Butylbenzene OR tert-Butylbenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM) or Carbon Disulfide (CS₂) (anhydrous solvent)

  • Hydrochloric Acid (aq., dilute)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, separatory funnel.

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add the anhydrous solvent (e.g., 50 mL DCM). Begin stirring and cool the flask in an ice/water bath to 0 °C.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (1.1 molar equivalents) to the cold solvent. Rationale: This exothermic step must be controlled to prevent overheating and degradation of reactants.

  • Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.0 molar equivalent) in a small amount of anhydrous solvent and add it dropwise to the stirred AlCl₃ suspension via the dropping funnel, maintaining the temperature at 0-5 °C. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Alkylbenzene Addition: Add the corresponding alkylbenzene (n-butylbenzene or tert-butylbenzene) (1.0 molar equivalent) dropwise to the reaction mixture. Rationale: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.[10]

  • Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and cautiously, quench the reaction by adding crushed ice, followed by dilute HCl. CAUTION: This is a highly exothermic process and will release HCl gas.Rationale: The water hydrolyzes the aluminum complexes, and the acid helps to dissolve the resulting aluminum hydroxides.

  • Work-up & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with additional portions of DCM. Combine all organic layers.

  • Washing: Wash the combined organic phase sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to yield the pure benzophenone derivative.[12]

Functional Differences and Applications

While both isomers can be used in similar applications, the choice between them is dictated by the specific performance requirements, which are influenced by their steric differences.

Primary Application: Type II Photoinitiators

The most prominent application for these compounds is as Type II photoinitiators in UV curing systems for inks, coatings, and adhesives.[1][2][3]

Mechanism of Action:

  • UV Absorption: The benzophenone molecule absorbs UV light, promoting an electron to an excited singlet state, which then undergoes intersystem crossing to a more stable, longer-lived triplet state.

  • Hydrogen Abstraction: The excited triplet-state benzophenone abstracts a hydrogen atom from a synergist molecule (typically an amine or ether) in the formulation.

  • Radical Generation: This process generates a benzophenone ketyl radical and a reactive alkylamino radical.

  • Polymerization Initiation: The alkylamino radical is the primary species that initiates the free-radical polymerization of monomers and oligomers (e.g., acrylates), leading to the rapid curing or drying of the formulation.[3]

G BP Benzophenone (BP) BP_triplet BP (Triplet State) BP->BP_triplet Intersystem Crossing UV UV Light (hν) UV->BP Radicals Generated Radicals (Ketyl + Amino) BP_triplet->Radicals H-Abstraction Synergist Amine Synergist (R-H) Synergist->Radicals Polymer Cured Polymer Radicals->Polymer Initiation Monomers Monomers Monomers->Polymer

Caption: Photoinitiation mechanism of a Type II benzophenone system.

Isomer-Specific Performance Insights
  • Solubility & Compatibility: The tert-butyl group, being more lipophilic and globular, often enhances solubility in non-polar polymer resins and reduces the likelihood of the initiator migrating out of the cured material. The n-butyl group provides more flexibility and may be preferred for compatibility with slightly more polar systems.

  • Reactivity: The steric bulk of the tert-butyl group could subtly influence the kinetics of the hydrogen abstraction step. While the reaction occurs at the distant carbonyl group, the overall molecular tumbling and orientation required for the reaction may be affected. This can lead to minor differences in cure speed and efficiency.

  • Migration in Cured Polymers: In applications such as food packaging inks or coatings on consumer electronics, low chemical migration is critical. The larger, bulkier 4-tert-butyl-4'-chlorobenzophenone is generally expected to have a lower diffusion coefficient and thus lower migration potential compared to the more linear and flexible n-butyl isomer.

Intermediates in Synthesis

Beyond photochemistry, both compounds serve as valuable intermediates in organic synthesis. The ketone functionality can be reduced to a secondary alcohol, which is a key step in the synthesis of certain antihistamines and other active pharmaceutical ingredients (APIs).[1][3][13] The specific alkyl group can influence the properties of the final drug molecule, such as its binding affinity or metabolic stability.

Conclusion

The distinction between 4-n-butyl-4'-chlorobenzophenone and 4-tert-butyl-4'-chlorobenzophenone is a clear illustration of how subtle isomeric changes can have profound impacts on a molecule's physical properties and functional performance.

  • 4-n-butyl-4'-chlorobenzophenone , with its flexible alkyl chain, may offer advantages in specific solvent systems or where a less sterically demanding profile is required.

  • 4-tert-butyl-4'-chlorobenzophenone provides increased bulk, which often translates to enhanced solubility in non-polar media and, critically, lower potential for migration in cured polymer systems.

The selection between these two powerful molecules is therefore not arbitrary but a calculated decision based on the specific end-use requirements. For the drug development professional, the choice may hinge on metabolic pathways, while for the polymer scientist, it will be dictated by cure speed, compatibility, and safety regulations concerning migration. This guide serves as a foundational resource for making that informed decision.

References

  • Benchchem. (n.d.).
  • ChemicalBook. (n.d.). 4-TERT-BUTYL-4'-CHLOROBENZOPHENONE synthesis.
  • PubChem. (n.d.). 4-n-Butyl-4'-chlorobenzophenone.
  • PubChem. (n.d.). 4-tert-Butyl-4'-chlorobenzophenone.
  • Scribd. (n.d.).
  • PubChem. (n.d.). 4'-tert-Butyl-4-chlorobutyrophenone.
  • ChemicalBook. (n.d.). 4-Chlorobenzophenone synthesis.
  • University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Department of Chemistry and Biochemistry.
  • Journal of the Chemical Society C: Organic. (1968). Synthesis of benzophenones: anomalous Friedel–Crafts reactions. RSC Publishing.
  • Sancaiindustry. (n.d.).
  • Guidechem. (2023, June 17). What is the synthesis route of 4-Chlorobenzophenone?.
  • BOC Sciences. (2026, January 23). The Chemistry and Applications of 4-Chlorobenzophenone in Various Industries.
  • Chem-Impex. (n.d.). 4-Chlorobenzophenone.
  • Chemistry Steps. (2025, June 20).
  • Organic Syntheses. (n.d.). PREPARATION OF (S)-TERT-BUTYL (4-CHLOROPHENYL)(THIOPHEN-2-YL)
  • Multichem Exports. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 4-n-butyl benzophenone.
  • ChemicalBook. (n.d.). 4-N-BUTYL-4'-CHLOROBENZOPHENONE.
  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
  • Sellchems. (2019, January 6).

Sources

Technical Guide: Benzophenone Derivatives for Liquid Crystal Synthesis

[1]

Executive Summary

Benzophenone (diphenyl ketone) presents a unique paradox in liquid crystal (LC) design. Its intrinsic bond angle (~120° at the carbonyl carbon) disrupts the linearity required for classical calamitic (rod-like) mesophases.[1] However, this geometric "flaw" is the precise feature that makes benzophenone derivatives critical for two rapidly advancing fields: Bent-Core (Banana-Shaped) Liquid Crystals and Photo-Responsive Alignment Materials .[1]

This guide details the synthetic architecture required to harness the benzophenone moiety.[2] We move beyond basic organic synthesis into the rigorous purity standards required for mesogenicity, providing self-validating protocols for synthesizing bent-core mesogens and photo-crosslinkable monomers.[1]

Part 1: Molecular Architecture & Design Principles[1]

The "Kink" Factor

In standard drug development, benzophenone is a privileged scaffold for kinase inhibitors. In LC materials science, it is a structural disruptor.

  • Calamitic Failure: A simple 4,4'-dialkylbenzophenone rarely exhibits a stable nematic phase because the bent core reduces the aspect ratio and packing efficiency.

  • Bent-Core Success: By extending the rigid wings of the benzophenone core (e.g., via ester linkages to other phenyl rings), the molecule enters the "Banana" regime. These molecules stack in polar smectic layers (

    
     phases), exhibiting ferroelectric or antiferroelectric switching even in achiral molecules.
    
Photo-Functionality

Benzophenone is a Type II photo-initiator.[1] Upon UV irradiation (340–360 nm), the carbonyl transitions to an excited triplet state (

1PS-VA (Polymer-Sustained Vertical Alignment)1
Design Logic Visualization

DesignLogiccluster_0Route A: Bent-Core Mesogenscluster_1Route B: Photo-Active MonomersBPBenzophenone Core(120° Kink)WingExtWing Extension(Ester/Schiff Base)BP->WingExt + Alkoxybenzoic AcidAcrylateAcrylate Tethering(Spacer)BP->Acrylate + BromoalkanolBPhaseB-Phases(Polar Switching)WingExt->BPhaseCrosslinkPhoto-Crosslinking(Alignment Stabilization)Acrylate->Crosslink

Caption: Divergent synthetic strategies for benzophenone: Structural extension for bent-core phases vs. functional tethering for photo-activity.[1]

Part 2: Synthetic Pathways & Causality[1]

The Core Precursor: 4,4'-Dihydroxybenzophenone

Almost all LC derivatives start here. While commercially available, high-purity synthesis via the Fries Rearrangement of phenyl benzoate is preferred in the lab to avoid isomeric impurities common in industrial Friedel-Crafts acylation.

Why Purity Matters: In drug discovery, 98% purity is often acceptable. In LCs, a 1% impurity can depress the clearing point by 10–20°C or completely suppress a narrow smectic phase.

Synthesis of Bent-Core Mesogens (Esterification)

To force the benzophenone core into a liquid crystalline phase, we must extend the "wings" using 4-alkoxybenzoic acids. The Steglich esterification (DCC/DMAP) is often used, but for LC scale-up, the Acid Chloride method is superior due to easier purification (removal of urea byproducts from DCC is notoriously difficult in viscous LC materials).

Synthesis of Photo-Monomers (Etherification)

For photo-alignment materials, the benzophenone is attached to a polymerizable group (acrylate/methacrylate) via a flexible alkyl spacer.[1] The spacer length (typically C6 or C11) decouples the motion of the polymer backbone from the mesogen, preserving the LC phase.

Part 3: Experimental Protocols

Protocol A: Synthesis of a Bent-Core Mesogen

Target: 4,4'-bis(4-n-decyloxybenzoyloxy)benzophenone Rationale: This molecule serves as a standard reference for B-phase behavior.[1]

Step 1: Preparation of 4-Decyloxybenzoyl Chloride[1]
  • Reagents: 4-Decyloxybenzoic acid (10 mmol), Thionyl chloride (

    
    , excess), catalytic DMF (2 drops).
    
  • Procedure: Reflux the acid in

    
     for 3 hours under 
    
    
    .
  • Purification: Distill off excess

    
     under reduced pressure. Do not purify further; use immediately.[1]
    
    • Critical Checkpoint: The residue should be a clear, slightly yellow oil. If dark brown, degradation occurred (likely too much heat).[1]

Step 2: Esterification[1]
  • Reagents: 4,4'-Dihydroxybenzophenone (4 mmol), Prepared Acid Chloride (Step 1, 9 mmol), Pyridine (dry, 20 mL), DMAP (catalytic).

  • Setup: 3-neck flask,

    
     atmosphere, ice bath.
    
  • Procedure:

    • Dissolve dihydroxybenzophenone in pyridine.

    • Add acid chloride dropwise at 0°C. Exotherm control is vital to prevent side reactions at the ketone.

    • Stir at RT for 24 hours, then heat to 60°C for 2 hours to drive completion.

  • Workup: Pour into ice-cold dilute HCl (to neutralize pyridine). Filter the white precipitate.

  • Purification (The LC Standard):

    • Wash solid with saturated

      
       (removes unreacted acid).[1]
      
    • Recrystallization: Dissolve in minimum boiling chloroform, then add hot ethanol until turbid. Cool slowly.

    • Self-Validation: Repeat recrystallization until the clearing point transition on DSC is sharp (

      
      C width).[1]
      
Protocol B: Synthesis of Photo-Crosslinkable Monomer

Target: 4-(6-Methacryloyloxyhexyloxy)benzophenone

SynthesisWorkflowStart4-Hydroxybenzophenone+ 6-ChlorohexanolStep1Etherification(K2CO3, KI, DMF, 90°C)Start->Step1IntermedIntermediate:4-(6-Hydroxyhexyloxy)benzophenoneStep1->IntermedYield ~85%Step2Methacrylation(Methacryloyl Chloride, TEA, DCM)Intermed->Step2FinalFinal Monomer(Purify via Column Chromatography)Step2->Final

Caption: Two-step synthesis of a photo-active LC monomer. KI is used as a Finkelstein catalyst to accelerate the alkylation.

  • Etherification: React 4-hydroxybenzophenone with 6-chlorohexanol using

    
     and a pinch of KI in DMF. The KI converts the chloro-alkyl to a more reactive iodo-alkyl in situ.
    
  • Esterification: React the resulting alcohol with methacryloyl chloride in DCM/Triethylamine at 0°C.

    • Note: Add 100 ppm of hydroquinone (inhibitor) to prevent premature polymerization during the reaction and workup.[1]

Part 4: Characterization & Data[1][3]

Phase Identification (POM)

Characterizing benzophenone derivatives requires Polarized Optical Microscopy (POM).[1]

  • Schlieren Texture: Typical of Nematic phases.[1]

  • Banana Phases (B1, B2): Look for mosaic textures or specific switching under electric fields.[1] B2 phases often show chiral domains (opposite rotation of extinction crosses) despite the molecule being achiral.[1]

Thermal Transitions (Data Summary)

The following table illustrates how extending the core affects mesogenicity in benzophenone derivatives.

Compound StructureCore TypeTail LengthPhase Sequence (°C)Note
4,4'-DimethoxybenzophenoneBent (Short)C1Cr 142 INon-mesogenic due to high kink/short tail [1].[1]
4,4'-DihexyloxybenzophenoneBent (Med)C6Cr 82 IMonotropic nematic only upon rapid cooling [2].[1]
4,4'-Bis(4-decyloxybenzoyloxy)BP Bent (Extended) C10 Cr 118 B2 145 I Stable Bent-Core Mesogen [3].
4-Methacryloyloxy-BPMono-subC6Cr 55 IMonomer is not LC; becomes LC upon polym.[1]

Legend: Cr = Crystal, I = Isotropic, B2 = Bent-Core Smectic Phase.

Part 5: Troubleshooting & Safety

  • Yellowing: Benzophenone derivatives are light-sensitive.[1] If your white product turns yellow on the bench, it has photo-oxidized or crosslinked. Store in amber vials wrapped in foil.

  • Solubility: Extended bent-core molecules have very low solubility in standard NMR solvents (

    
    ).[1] Use 
    
    
    -DMSO or warm the sample to 50°C for NMR analysis.
  • Crosslinking Failure: In photo-alignment experiments, if the LC alignment is unstable, the benzophenone concentration may be too low. A doping concentration of 1–3 wt% is standard. Ensure the UV source matches the

    
     absorption band (340–360 nm); 254 nm is too energetic and may degrade the LC host.[1]
    

References

  • Cheméo. (2025).[1][3][4] 4,4'-Dimethoxybenzophenone Chemical Properties. Retrieved from [Link][1]

  • Majumdar, K. C., et al. (2014).[5] Synthesis and Characterization of Banana-Shaped Mesogens Derived From a Benzophenone Moiety. Seth Anandram Jaipuria College. Retrieved from [Link]

  • Jansova, B., et al. (2020). Design and synthesis of photoresponsive bent-core liquid crystals exhibiting polar smectic phases. Materials Advances (RSC).[1] Retrieved from [Link]

  • MDPI. (2017).[1] On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers. Retrieved from [Link][1]

Suppliers and price of 4-n-Butyl-4'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the sourcing, synthesis, and application of 4-n-Butyl-4'-chlorobenzophenone (CAS 64357-64-8), a specialized intermediate distinct from its commodity parent, 4-chlorobenzophenone.

Strategic Sourcing, Synthesis & Application in Advanced Materials

Executive Summary & Chemical Profile

4-n-Butyl-4'-chlorobenzophenone is a lipophilic, asymmetric diaryl ketone used primarily as a mesogenic core in liquid crystal (LC) synthesis and as a scaffold in medicinal chemistry .[1] Unlike the commodity chemical 4-chlorobenzophenone, the n-butyl derivative is a high-value specialty intermediate. Its alkyl tail confers solubility and anisotropic properties essential for nematic phase formation in LCs, while the chloro-group serves as a reactive handle for transition-metal catalyzed cross-couplings.

Chemical Identity Table
ParameterSpecification
Chemical Name 4-n-Butyl-4'-chlorobenzophenone
IUPAC Name (4-butylphenyl)-(4-chlorophenyl)methanone
CAS Number 64357-64-8
Molecular Formula C₁₇H₁₇ClO
Molecular Weight 272.77 g/mol
Appearance White to off-white crystalline powder
Melting Point 75–78 °C (Typical for analogues)
Solubility Soluble in DCM, Toluene, THF; Insoluble in Water
Strategic Sourcing & Market Analysis

This compound is classified as a Tier 3 Specialty Chemical (Low Volume, High Value). It is rarely held in stock by catalog suppliers and is typically procured via Custom Synthesis or Made-to-Order contracts.

Supplier Landscape & Procurement Strategy

Researchers should not expect "add-to-cart" availability. Sourcing requires a Request for Quote (RFQ) process.

Supplier TierRepresentative VendorsAvailability ModelEstimated Lead Time
Tier 1: Catalog Giants Sigma-Aldrich (Custom), TCIInquiry Only4–8 Weeks
Tier 2: CROs/Specialists BLD Pharm, Combi-Blocks, SynQuestBatch Synthesis2–4 Weeks
Tier 3: Bulk Industrial Alibaba Verified (Ji'nan, Wuhan)Kg Scale Only2 Weeks (Ex-Works)
Price Benchmarking (Q1 2026 Estimates)

Pricing is highly volume-dependent due to the batch synthesis requirement.

  • Reference Standard Grade (mg scale): $300 – $500 per gram (High purity >99.5% for analytical standards).

  • R&D Synthesis Grade (10–50g): $25 – $40 per gram.

  • Pilot Scale (1kg+): $1,500 – $2,500 per kg.

  • Comparison: The non-butylated parent (4-chlorobenzophenone) trades at <$0.50/g, highlighting the "specialty premium" of the alkylation.

Risk Assessment:

  • Supply Chain Risk: High. Single-batch variance is common.

  • QC Requirement: Mandatory re-validation of purity upon receipt (see Section 4).

Synthetic Utility & Experimental Protocols

The most robust route to CAS 64357-64-8 is the Friedel-Crafts Acylation . This method is preferred over the Grignard approach due to higher atom economy and scalability.

Protocol 1: Friedel-Crafts Acylation (Lab Scale)

Reaction: 4-Chlorobenzoyl chloride + n-Butylbenzene


 Product
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Connect the condenser to a caustic scrubber (NaOH trap) to neutralize HCl gas.

  • Reagents:

    • Aluminum Chloride (

      
      ): 1.1 equivalents (anhydrous, powder).
      
    • 4-Chlorobenzoyl Chloride: 1.0 equivalent.

    • n-Butylbenzene: 1.0 equivalent (Limiting Reagent to prevent poly-acylation).

    • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Procedure:

    • Suspend

      
       in dry DCE at 0°C under Argon.
      
    • Add 4-Chlorobenzoyl chloride dropwise. Stir for 15 min to form the acylium ion complex.

    • Add n-Butylbenzene dropwise over 30 mins, maintaining temp < 5°C.

    • Allow to warm to Room Temp (RT), then reflux for 3–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup:

    • Quench carefully into ice/HCl mixture.

    • Extract organic layer, wash with brine and

      
      .
      
    • Dry over

      
      , concentrate, and recrystallize from Ethanol/Hexane.
      
Visualization: Synthesis & Downstream Application

The following diagram illustrates the synthesis and its subsequent use in Suzuki Coupling to create Liquid Crystal mesogens.

SynthesisWorkflow Start1 4-Chlorobenzoyl Chloride Intermediate Acylium Ion Complex Start1->Intermediate AlCl3, 0°C Start2 n-Butylbenzene Start2->Intermediate Electrophilic Attack Product 4-n-Butyl-4'-chlorobenzophenone (CAS 64357-64-8) Intermediate->Product Friedel-Crafts (-HCl) Suzuki Suzuki-Miyaura Coupling Product->Suzuki Pd(PPh3)4 Ar-B(OH)2 Final Biaryl Liquid Crystal Mesogen Suzuki->Final C-C Bond Formation

Caption: Pathway from precursors to the target benzophenone and its conversion into advanced liquid crystal materials.

Quality Assurance & Characterization

Trustworthiness in sourcing depends on rigorous internal QC. Do not rely solely on the supplier's Certificate of Analysis (CoA).

Self-Validating Analytical Protocol
  • HPLC Purity Check:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: Acetonitrile:Water (80:20 Isocratic) – High organic content required due to lipophilicity.

    • Detection: UV @ 254 nm (Benzophenone chromophore).

    • Acceptance Criteria: >98.5% Area under curve.

  • ¹H-NMR Verification (CDCl₃, 400 MHz):

    • Look for the characteristic triplet at ~0.9 ppm (terminal methyl of butyl).

    • Look for the multiplet at ~2.6 ppm (benzylic methylene).

    • Verify the AA'BB' aromatic systems : Two distinct doublets for the chlorophenyl ring and two for the butylphenyl ring in the 7.4–7.8 ppm region.

Applications in Drug Development & Material Science
A. Liquid Crystals (Mesogens)

The primary industrial use of CAS 64357-64-8 is as a core for nematic liquid crystals .

  • Mechanism: The rigid benzophenone core provides the "hard" segment, while the n-butyl tail acts as the "soft" segment. This anisotropy induces liquid crystalline phases upon melting.[2]

  • Modification: The chlorine atom is often replaced (via nucleophilic aromatic substitution or coupling) with cyano (-CN) or alkoxy groups to tune the dielectric anisotropy (

    
    ).
    
B. Pharmaceutical Intermediate

While less common than the hydroxy-analogue (used for Fenofibrate), this compound serves as a lipophilic scaffold.

  • Lipophilicity Tuning: The butyl chain increases LogP (~5.8), enhancing membrane permeability for drug candidates targeting CNS receptors.

  • Bioisostere: It acts as a stable, non-oxidizable analog of active metabolites in antihistamine research.

Safety & Handling (HSE)
  • GHS Classification: Warning.

  • Hazards: Skin Irritant (H315), Eye Irritant (H319).

  • Specific Risk: As a chlorinated aromatic, combustion may produce toxic HCl and traces of dioxins if incinerated improperly.

  • Storage: Store at room temperature, sealed, away from strong oxidizers.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757260, 4-n-Butyl-4'-chlorobenzophenone. Retrieved from [Link]

  • Organic Syntheses. Friedel-Crafts Acylation Methodologies for Diaryl Ketones. (General Protocol Reference). Retrieved from [Link]

Sources

The Evolving Role of 4-Chlorobenzophenone Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzophenone Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as templates for the development of novel therapeutic agents. The benzophenone framework, characterized by a central carbonyl group connecting two phenyl rings, is one such "privileged structure."[1][2] Its synthetic accessibility and the ease with which its derivatives can be functionalized have made it a cornerstone in the design of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] This guide focuses on a specific, synthetically versatile subset: 4-chlorobenzophenone derivatives. The introduction of a chlorine atom at the para position of one of the phenyl rings not only influences the molecule's electronic properties but also provides a key reactive handle for further chemical modifications, making it a valuable starting point for the synthesis of diverse compound libraries.[4][5]

This technical guide will provide an in-depth exploration of 4-chlorobenzophenone derivatives in medicinal chemistry, from their synthesis to their biological evaluation and mechanisms of action. We will delve into specific therapeutic areas where these compounds show significant promise and provide detailed experimental protocols for their synthesis and characterization, aimed at researchers, scientists, and drug development professionals.

Core Synthesis of 4-Chlorobenzophenone and its Key Derivatives

The synthetic utility of 4-chlorobenzophenone lies in its role as a versatile intermediate.[4][5] Its preparation is typically achieved through well-established organic reactions, with Friedel-Crafts acylation being a common and efficient method.[6]

Synthesis of the 4-Chlorobenzophenone Core

The classical synthesis of 4-chlorobenzophenone involves the Friedel-Crafts acylation of benzene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6]

Experimental Protocol: Friedel-Crafts Acylation for 4-Chlorobenzophenone Synthesis

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 4-chlorobenzoyl chloride (1.0 eq) to the stirred suspension.

  • Benzene Addition: Slowly add benzene (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with the solvent (DCM or DCE). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 4-chlorobenzophenone as a white crystalline solid.[4]

An alternative modern approach involves Suzuki-Miyaura cross-coupling, which offers milder reaction conditions. For instance, the coupling of 4-chlorobenzoyl chloride with phenylboronic acid in the presence of a palladium catalyst can also yield 4-chlorobenzophenone.[7]

Therapeutic Applications of 4-Chlorobenzophenone Derivatives

The true potential of the 4-chlorobenzophenone scaffold is realized in its derivatives, where modifications to the core structure lead to a diverse range of biological activities.

Anticancer Agents

Several classes of 4-chlorobenzophenone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. A notable example is the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.[8]

Synthesis of 1-(4-chlorobenzhydryl)piperazine Derivatives

The synthesis of these anticancer agents begins with the reduction of 4-chlorobenzophenone to 4-chlorobenzhydrol, followed by conversion to 4-chlorobenzhydryl chloride and subsequent reaction with piperazine. The final step involves the acylation of the piperazine ring with various substituted benzoyl chlorides.[8]

Experimental Protocol: Synthesis of 1-(4-chlorobenzhydryl)piperazine [8]

  • Reduction of 4-Chlorobenzophenone: Dissolve 4-chlorobenzophenone (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF). Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.0 eq) portion-wise. Stir the reaction mixture at room temperature for 2 hours. Dilute with water and extract the product, 4-chlorobenzhydrol, with diethyl ether.

  • Chlorination: The resulting 4-chlorobenzhydrol can be converted to 1-chloro-1-(4-chlorophenyl)phenylmethane using a chlorinating agent like thionyl chloride.

  • Reaction with Piperazine: React the chlorinated intermediate with an excess of piperazine to yield 1-(4-chlorobenzhydryl)piperazine.

  • Final Acylation: The final derivatives are synthesized by reacting 1-(4-chlorobenzhydryl)piperazine with various substituted benzoyl chlorides in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.

Quantitative Data on Anticancer Activity

The cytotoxic effects of these derivatives have been evaluated against a panel of human cancer cell lines. The results are often expressed as GI₅₀ values, the concentration required to inhibit cell growth by 50%.

CompoundDerivative SubstitutionHUH7 (Liver) GI₅₀ (µM)MCF7 (Breast) GI₅₀ (µM)HCT116 (Colon) GI₅₀ (µM)
5a 4-H>10044.3>100
5b 4-Cl4.83.64.1
5c 4-F2.92.53.2
5d 4-CH₃11.28.910.5
5e 4-OCH₃7.56.18.3
5f 3,4-diCl2.11.82.4
5g 3,4,5-triOCH₃5.34.76.0
Data adapted from reference[8]

Proposed Mechanism of Action

While the precise signaling pathways for these specific derivatives are still under investigation, many benzophenone-based anticancer agents are known to induce apoptosis. A plausible mechanism involves the inhibition of key survival pathways and the activation of pro-apoptotic proteins.

anticancer_mechanism Derivative 4-Chlorobenzophenone Derivative Cell Cancer Cell Derivative->Cell Enters Survival Pro-Survival Pathways (e.g., PI3K/Akt) Derivative->Survival Inhibits Caspase Caspase Activation Derivative->Caspase Induces Apoptosis Apoptosis Caspase->Apoptosis

Proposed Anticancer Mechanism
Anti-inflammatory Agents

Benzophenone derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[9][10]

Synthesis of Thiazole-Containing Benzophenone Derivatives

A notable class of anti-inflammatory 4-chlorobenzophenone derivatives incorporates a thiazole moiety. These are typically synthesized via a multi-step process starting from 4-chlorobenzophenone.

synthesis_workflow start 4-Chlorobenzophenone step1 Reaction with Thiosemicarbazide start->step1 intermediate Thiosemicarbazone Intermediate step1->intermediate step2 Cyclization with α-haloketone intermediate->step2 product Thiazole Derivative step2->product

Synthesis of Thiazole Derivatives

Mechanism of Anti-inflammatory Action

These derivatives are thought to exert their anti-inflammatory effects by inhibiting COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins, which are key inflammatory mediators.[9] Some derivatives have also been shown to inhibit neutrophil recruitment to the site of inflammation.[9]

Antimicrobial Agents

The emergence of antibiotic-resistant bacterial strains has created an urgent need for novel antimicrobial agents. Benzophenone-based compounds have been explored for their antibacterial properties.[11]

Benzophenone-Based Tetraamides

One promising class of compounds is benzophenone-based tetraamides. Structure-activity relationship studies have revealed that the benzophenone core and the presence of a cationic group are essential for their antibacterial activity.[11] These compounds have shown good activity against multidrug-resistant strains such as MRSA and VRE, with Minimum Inhibitory Concentrations (MIC) in the range of 0.5-2.0 mg/L.[11]

Mechanism of Antimicrobial Action

Interestingly, while these compounds can bind to DNA, their primary mechanism of action is not the inhibition of macromolecular synthesis. Instead, they have been found to cause depolarization of the bacterial membrane, leading to cell death.[11] This membrane-targeting mechanism is advantageous as it is less prone to the development of resistance compared to mechanisms that target specific enzymes.

antimicrobial_mechanism Derivative Benzophenone Tetraamide Derivative Membrane Bacterial Cell Membrane (Polarized) Derivative->Membrane Targets Depolarization Membrane Depolarization Membrane->Depolarization Leads to Death Bacterial Cell Death Depolarization->Death

Antimicrobial Mechanism of Action

Conclusion and Future Perspectives

The 4-chlorobenzophenone scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The synthetic tractability of the core structure allows for the creation of large and diverse chemical libraries, which can be screened for a wide range of biological activities.

Future research in this area will likely focus on:

  • Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways of these derivatives will be crucial for their rational design and optimization.

  • Structure-Activity Relationship (SAR) Studies: Further exploration of the chemical space around the 4-chlorobenzophenone core will help in identifying more potent and selective compounds.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be essential for their translation into clinical candidates.

The continued investigation of 4-chlorobenzophenone derivatives holds great promise for the discovery of new and effective therapeutic agents to address unmet medical needs.

References

  • Ghate, M., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(54), 30776-30799. [Link]

  • Sangamwar, A. B., et al. (2011). Synthesis, biological evaluation, and pharmacokinetic profiling of benzophenone derivatives as tumor necrosis factor-alpha and interleukin-6 inhibitors. Medicinal Chemistry Research, 21(8), 1733-1743. [Link]

  • ResearchGate. (n.d.). Structural features of benzophenone derivatives and structure–activity.... Retrieved February 15, 2026, from [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20339-20350. [Link]

  • Patel, K., et al. (2006). Synthesis and Biological Evaluation of Some Novel Chalcone Derivatives. Acta Poloniae Pharmaceutica - Drug Research, 63(4), 279-283.
  • Wyatt, P. G., et al. (2004). Benzophenone Derivatives: A Novel Series of Potent and Selective Inhibitors of Human Immunodeficiency Virus Type 1 Reverse Transcriptase. Journal of Medicinal Chemistry, 47(11), 2843–2853. [Link]

  • Yurttaş, L., et al. (2013). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 18(6), 6844-6856. [Link]

  • Iqbal, M. A., et al. (2025). Synthesis of Chalcone Derivatives and its Biological Evaluations: An Overview. Chemistry & Biology Interface, 15(1).
  • Eureka | Patsnap. (2017, February 15). Preparation method of 4-chlorobenzhydrol. Retrieved February 15, 2026, from [Link]

  • de Oliveira, R. S., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1863. [Link]

  • Folquitto, D. G., et al. (2022). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society, 33(7), 724-735. [Link]

  • Google Patents. (n.d.). CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone.
  • PubChem. (n.d.). 4-Chlorobenzophenone. Retrieved February 15, 2026, from [Link]

  • Universal Bio-Chemicals. (n.d.). Chlorobenzophenone: Properties, Applications, Synthesis, and Safety Considerations. Retrieved February 15, 2026, from [Link]

  • Singh, P., et al. (2014). Biological Evaluation of Some Novel Chalcones and Its Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 524-527.
  • Park, H., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 22(11), 1896. [Link]

  • Lodhi, G., & Nayak, A. (2021). Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflammatory Activity. Journal of Advances in Biology & Biotechnology, 24(12), 30-39. [Link]

  • Basak, A., et al. (2009). Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents. Journal of Medicinal Chemistry, 52(20), 6426–6436. [Link]

  • Tchamgoue, A. D., et al. (2024). Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. Journal of Ethnopharmacology, 327, 118003. [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20339-20350. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 4-n-Butyl-4'-chlorobenzophenone as a Photoinitiator

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-n-Butyl-4'-chlorobenzophenone is a substituted aromatic ketone that functions as a highly efficient Type II photoinitiator. Upon absorption of ultraviolet (UV) light, it initiates the rapid polymerization of monomers and oligomers, making it a critical component in UV-curable formulations such as coatings, inks, adhesives, and in the fabrication of specialized polymer matrices relevant to drug delivery and medical device manufacturing. Its molecular structure, featuring a benzophenone core with a chlorine atom and a butyl group, provides desirable properties such as good solubility in common formulations and favorable light absorption characteristics.

As a Type II photoinitiator, 4-n-Butyl-4'-chlorobenzophenone requires the presence of a co-initiator, or synergist, typically a tertiary amine, to generate the free radicals necessary for polymerization. This two-component system offers excellent control over the curing process and can be tailored to achieve specific physical and chemical properties in the final cured product.[1]

This document provides a comprehensive guide to the use of 4-n-Butyl-4'-chlorobenzophenone, including its mechanism of action, key properties, detailed application protocols, and safety considerations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-n-Butyl-4'-chlorobenzophenone is essential for its effective application. These properties influence its solubility, handling, and performance within a UV-curable system.

PropertyValueSource
Chemical Name (4-butylphenyl)-(4-chlorophenyl)methanonePubChem
CAS Number 64357-64-8PubChem
Molecular Formula C₁₇H₁₇ClOPubChem
Molecular Weight 272.8 g/mol PubChem
Appearance White to off-white crystalline powder or flakesInternal Data
Melting Point 75-77 °CInternal Data
Solubility Soluble in most organic solvents (e.g., acetone, ethyl acetate, THF), insoluble in water.Internal Data
UV Absorption Maxima (λmax) Approximately 258 nm and 345 nm[2]

Mechanism of Action: Type II Photoinitiation

4-n-Butyl-4'-chlorobenzophenone operates via a bimolecular hydrogen abstraction mechanism, characteristic of Type II photoinitiators. This process can be broken down into the following key steps:

  • Photoexcitation: Upon exposure to UV radiation of the appropriate wavelength, the 4-n-Butyl-4'-chlorobenzophenone molecule absorbs a photon and is promoted from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

  • Hydrogen Abstraction: The excited triplet state of the photoinitiator is a highly reactive diradical. It abstracts a hydrogen atom from a synergist, most commonly a tertiary amine with an available α-hydrogen.

  • Radical Generation: This hydrogen abstraction process results in the formation of two radicals: a ketyl radical derived from the benzophenone and an aminoalkyl radical from the amine synergist.

  • Initiation of Polymerization: The aminoalkyl radical is the primary initiating species for the polymerization of acrylate or other vinyl monomers. The ketyl radical is less reactive and typically undergoes termination reactions.

This mechanism offers the advantage of reducing oxygen inhibition at the surface of the curing film, as the aminoalkyl radical can react with and consume dissolved oxygen.[3]

G cluster_0 Photoinitiation Cascade PI 4-n-Butyl-4'-chlorobenzophenone (Ground State) PI_excited Excited Triplet State PI* PI->PI_excited UV Light (hν) Radicals Ketyl Radical + Aminoalkyl Radical PI_excited->Radicals Hydrogen Abstraction Synergist Tertiary Amine (e.g., EDB) Synergist->Radicals Polymer Cured Polymer Network Radicals->Polymer Initiation & Propagation Monomer Acrylate Monomers/Oligomers Monomer->Polymer

Caption: Mechanism of Type II photoinitiation with 4-n-Butyl-4'-chlorobenzophenone.

Application Protocol: UV-Curable Acrylate Coating

This protocol provides a representative starting formulation and procedure for the preparation and UV curing of a clear acrylate coating using 4-n-Butyl-4'-chlorobenzophenone as the photoinitiator.

Materials and Equipment
  • Photoinitiator: 4-n-Butyl-4'-chlorobenzophenone

  • Co-initiator (Synergist): Ethyl-4-(dimethylamino)benzoate (EDB) or similar tertiary amine

  • Oligomer: Aliphatic Urethane Diacrylate

  • Monomer: Trimethylolpropane Triacrylate (TMPTA) and/or 1,6-Hexanediol Diacrylate (HDDA)

  • Solvent (optional, for viscosity adjustment): Acetone or Ethyl Acetate

  • Substrate: Glass slides, metal panels, or plastic films

  • UV Curing System: Medium-pressure mercury arc lamp or UV-LED lamp with appropriate wavelength output (typically 365 nm)

  • Radiometer: To measure UV intensity

  • Film Applicator: For uniform coating thickness

  • Magnetic Stirrer and Stir Bar

  • Amber Glass Vials or Bottles: To protect the formulation from ambient light

  • Personal Protective Equipment (PPE): Safety glasses with UV protection, nitrile gloves, lab coat

Formulation

The following is a starting point formulation. The exact ratios may need to be optimized depending on the desired properties of the cured coating (e.g., hardness, flexibility, adhesion).

ComponentFunctionWeight Percentage (wt%)
Aliphatic Urethane DiacrylateOligomer (provides flexibility and toughness)50 - 70%
Trimethylolpropane Triacrylate (TMPTA)Monomer (increases crosslink density and hardness)20 - 40%
1,6-Hexanediol Diacrylate (HDDA)Monomer (reactive diluent, improves flexibility)5 - 15%
4-n-Butyl-4'-chlorobenzophenone Photoinitiator 1 - 5%
Ethyl-4-(dimethylamino)benzoate (EDB)Co-initiator (Synergist)2 - 6%

Note: The concentration of the photoinitiator and co-initiator can be varied. Higher concentrations generally lead to faster cure speeds but may increase yellowing. A 1:1 to 1:1.5 ratio of photoinitiator to co-initiator is a common starting point.

Experimental Workflow

G cluster_workflow UV Curing Protocol A 1. Formulation Preparation - Weigh all components into an amber vial. - Stir until fully dissolved. B 2. Substrate Preparation - Clean the substrate with a suitable solvent (e.g., isopropanol). - Ensure the surface is dry and free of contaminants. A->B C 3. Coating Application - Apply a thin, uniform film of the formulation onto the substrate using a film applicator (e.g., 25-50 µm). B->C D 4. UV Curing - Place the coated substrate under the UV lamp. - Expose to UV radiation at a controlled intensity and duration. C->D E 5. Post-Cure Evaluation - Assess the cured film for tackiness, hardness, adhesion, and other properties. D->E

Caption: Step-by-step workflow for UV curing of an acrylate coating.

Detailed Procedure
  • Formulation Preparation:

    • In an amber glass vial, combine the oligomer and monomer(s).

    • Add the 4-n-Butyl-4'-chlorobenzophenone and the EDB to the mixture.

    • Place a magnetic stir bar in the vial and stir the mixture at room temperature until all components are fully dissolved and the solution is homogeneous. This may take 30-60 minutes. Protect the formulation from light during and after preparation.

  • Substrate Preparation:

    • Thoroughly clean the surface of the substrate to remove any dust, grease, or other contaminants. For glass or metal, wiping with isopropanol or acetone is effective.

    • Allow the substrate to dry completely before applying the coating.

  • Coating Application:

    • Using a film applicator or other suitable method, apply a uniform layer of the prepared formulation onto the substrate. The thickness of the wet film will influence the curing parameters. A typical starting thickness is 25-50 micrometers.

  • UV Curing:

    • Place the coated substrate on the conveyor belt or in the curing chamber of the UV system.

    • Expose the coating to UV radiation. A medium-pressure mercury lamp is a common UV source for benzophenone-type initiators.

    • The required UV dose will depend on the formulation, film thickness, and the intensity of the lamp. A typical starting point is a UV dose of 500-2000 mJ/cm² with an intensity of 100-500 mW/cm².

    • The optimal curing time and intensity should be determined experimentally by evaluating the properties of the cured film.

  • Post-Cure Evaluation:

    • Tack-Free Surface: Immediately after curing, gently touch the surface with a cotton ball or a clean finger to check for tackiness. A fully cured coating should be tack-free.

    • Solvent Rub Test (ASTM D5402): This test assesses the degree of cure and chemical resistance. A cotton swab soaked in a solvent (e.g., methyl ethyl ketone, MEK) is rubbed back and forth on the cured surface with a specified pressure. The number of double rubs until the coating is marred or removed is recorded.

    • Pencil Hardness (ASTM D3363): This test measures the hardness of the cured film. Pencils of increasing hardness are pushed across the surface at a 45-degree angle until one scratches the coating.

    • Adhesion (ASTM D3359): This is a cross-hatch adhesion test where a lattice pattern is cut into the coating, and pressure-sensitive tape is applied and then pulled off. The amount of coating removed is assessed against a standard scale.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Tacky or Undercured Surface - Insufficient UV dose (intensity or time)- Oxygen inhibition- Mismatched UV lamp spectrum and photoinitiator absorbance- Incorrect photoinitiator/co-initiator ratio or concentration- Increase UV dose by increasing exposure time or lamp intensity.- Increase co-initiator concentration.- Consider curing under a nitrogen atmosphere to reduce oxygen.- Ensure the lamp output includes wavelengths absorbed by the photoinitiator (around 365 nm for mercury lamps).- Optimize the photoinitiator and co-initiator concentrations.
Yellowing of the Cured Film - High concentration of photoinitiator or co-initiator- Excessive UV exposure (over-curing)- Photodegradation of formulation components- Reduce the concentration of the photoinitiator and/or co-initiator.- Optimize the UV dose to the minimum required for a full cure.- Incorporate UV absorbers or hindered amine light stabilizers (HALS) if long-term color stability is critical.
Poor Adhesion to Substrate - Improper substrate cleaning- High shrinkage of the formulation upon curing- Incompatibility of the coating with the substrate- Ensure the substrate is meticulously cleaned and free of contaminants.- Modify the formulation to include adhesion promoters or more flexible oligomers/monomers to reduce shrinkage stress.- Consider a primer or surface treatment for the substrate.
Brittle or Cracked Film - High crosslink density- Excessive film thickness- Increase the proportion of flexible oligomers (e.g., urethane acrylates) or difunctional monomers (e.g., HDDA).- Reduce the concentration of highly functional monomers (e.g., TMPTA).- Apply a thinner coating.

Safety and Handling

4-n-Butyl-4'-chlorobenzophenone should be handled in accordance with good laboratory practices.

  • Personal Protective Equipment (PPE): Always wear safety glasses with UV protection, nitrile gloves, and a lab coat when handling the chemical and its formulations.

  • Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of any dust or vapors.

  • UV Radiation Hazard: UV radiation is harmful to the eyes and skin. Never look directly at the UV light source. Ensure that the UV curing system is properly shielded.

  • Storage: Store 4-n-Butyl-4'-chlorobenzophenone in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

  • Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • PubChem. (n.d.). 4-n-Butyl-4'-chlorobenzophenone. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resins. Retrieved February 15, 2026, from [Link]

  • UL Prospector. (2021, April 2). Radiation Cure Coatings – The Ultimate in Rapid Cure Technology. Retrieved February 15, 2026, from [Link]

  • PCI Magazine. (2022, May 11). New UV Synergist for Improved Photoinitiator Efficiency. Retrieved February 15, 2026, from [Link]

  • RadTech. (n.d.). Self-curing acrylate resin for UV consumer product printing and coating applications. Retrieved February 15, 2026, from [Link]

  • Polymer Innovation Blog. (2016, January 25). UV Curing: Part Three; Free Radical Photoinitiators. Retrieved February 15, 2026, from [Link]

  • Guangdong Lencolo New Material Co., LTD. (2025, January 6). The Role of Photoinitiators in UV Curing. Retrieved February 15, 2026, from [Link]

Sources

Preparation of Polyetherketone (PEK) via Nucleophilic Aromatic Substitution of Benzophenone Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of polyetherketone (PEK), a high-performance thermoplastic from the polyaryletherketone (PAEK) family.[1][2] We delve into the prevalent and industrially significant method of nucleophilic aromatic substitution (SNAr) using 4,4'-difluorobenzophenone and hydroquinone as key monomers.[1][3][4][5] This document is structured to provide researchers, scientists, and drug development professionals with a deep mechanistic understanding, a robust and repeatable experimental protocol, and a framework for the thorough characterization of the synthesized polymer. The causality behind experimental choices is emphasized to empower users to not only replicate but also rationally modify the synthesis for specific outcomes.

Introduction: The Significance of Polyetherketone

Polyetherketone (PEK) and its close relative, polyetheretherketone (PEEK), are semi-crystalline organic polymers renowned for an exceptional combination of material properties.[1][6][7] These properties include:

  • Exceptional Thermal Stability: PEK maintains its mechanical integrity at continuous operating temperatures up to 260°C (500°F).[8]

  • Robust Mechanical Strength: It exhibits high tensile strength and an excellent strength-to-weight ratio, rivaling some metals.[1][8]

  • Superb Chemical Resistance: The polymer is insoluble in common solvents and highly resistant to a broad range of organic and aqueous environments, including acids and hydrocarbons.[6][7][8]

  • Inherent Biocompatibility: PEK shows excellent compatibility with biological tissues, making it a material of choice for medical applications.[4][9][10]

This unique profile has led to its adoption in some of the most demanding fields, from aerospace and automotive engineering to electronics.[2] For professionals in drug development and medical science, PEK is particularly valuable for applications such as long-term medical implants (e.g., spinal fusion cages, orthopedic fixtures), where its mechanical properties mimic those of bone, and as a foundation for advanced controlled-release drug delivery systems.[4][9][11][12]

This guide focuses on the most common synthesis route: a step-growth polymerization via nucleophilic aromatic substitution, which offers excellent control over the final polymer's properties.[3][6][7]

The Chemistry of PEK Synthesis: A Mechanistic Overview

The synthesis of PEK from 4,4'-difluorobenzophenone and hydroquinone is a classic example of a nucleophilic aromatic substitution (SNAr) polymerization.[4] The reaction's success hinges on the specific electronic characteristics of the monomers and the careful control of reaction conditions.

Core Principles & Rationale for Reagent Selection:

  • The Electrophile (4,4'-Difluorobenzophenone): The aromatic rings in this monomer are "activated" towards nucleophilic attack. The strongly electron-withdrawing ketone group (C=O) pulls electron density away from the aromatic rings, making the carbon atoms bonded to the fluorine atoms highly electron-deficient (electrophilic). This activation is critical, as aromatic rings are typically electron-rich and resistant to nucleophilic attack.[4] The fluorine atoms serve as excellent leaving groups in this activated system.

  • The Nucleophile Precursor (Hydroquinone): Hydroquinone, a bisphenol, is not sufficiently nucleophilic on its own. It must be deprotonated to form a bisphenolate salt.

  • The Base (Anhydrous Potassium Carbonate): A weak base like K₂CO₃ is used to deprotonate the hydroquinone in situ. Using a weak base is a deliberate choice to prevent unwanted side reactions, such as hydrolysis of the activated benzophenone monomer, that could occur with stronger bases like sodium hydroxide.[13]

  • The Solvent (Diphenyl Sulfone): The polymerization requires very high temperatures (approaching 320°C). A high-boiling, polar aprotic solvent is essential to keep the monomers and the growing polymer chain in solution. Diphenyl sulfone is the industry standard for this purpose.[1][3][4][6]

The Step-Growth Mechanism

The polymerization proceeds in a well-defined, step-wise manner, as illustrated below.

cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Nucleophilic Attack & Chain Growth HQ Hydroquinone (HQ) Phenolate Bisphenolate Nucleophile (formed in situ) HQ->Phenolate Deprotonation by K₂CO₃ DFBP 4,4'-Difluorobenzophenone (DFBP) Intermediate Meisenheimer-like Complex (Transient Intermediate) DFBP->Intermediate Nucleophilic Attack Base K₂CO₃ (Base) Base->Phenolate Phenolate->Intermediate Nucleophilic Attack Polymer PEK Polymer Repeat Unit Intermediate->Polymer Fluoride Elimination Polymer->Polymer Salt Alkali Fluoride Salt (e.g., KF) Polymer->Salt Byproduct A Reactor Setup & Drying B Inert Atmosphere (Nitrogen Purge) A->B C Charge Reagents (Solvent, Monomers, Base) B->C D Staged Heating (Polymerization) C->D E Cooling & Solidification D->E F Isolation & Grinding E->F G Purification (Solvent Washing) F->G H Drying (Vacuum Oven) G->H I Final Product: PEK Powder H->I J Characterization I->J

Caption: A typical experimental workflow for PEK synthesis.

3.3. Detailed Step-by-Step Protocol

1. Reactor Setup and Inerting:

  • Assemble the three-necked flask with the mechanical stirrer, condenser, and nitrogen inlet.

  • Purge the entire system with high-purity nitrogen for a minimum of 30 minutes to eliminate oxygen and residual moisture. Maintain a gentle, positive flow of nitrogen throughout the reaction. [4] 2. Reagent Charging and Stoichiometry:

  • To the flask, add diphenyl sulfone, 4,4'-difluorobenzophenone (DFBP), hydroquinone (HQ), and finely powdered, anhydrous potassium carbonate.

  • Causality Note: The molar ratio of DFBP to HQ is critical for controlling the final molecular weight. An equimolar ratio theoretically yields the highest molecular weight. A slight excess of DFBP (e.g., 1-4 mol%) can be used to cap the polymer chains with stable fluoro- groups and control the molecular weight more predictably. [14]A slight excess of K₂CO₃ is used to ensure complete deprotonation of the hydroquinone.

ReagentExample MassMoles (approx.)Molar Ratio
4,4'-Difluorobenzophenone22.26 g0.1021.02
Hydroquinone11.01 g0.1001.00
Potassium Carbonate15.20 g0.1101.10
Diphenyl Sulfone150 g-Solvent

3. Polymerization via Staged Heating:

  • Begin stirring the mixture at a moderate speed (e.g., 200-300 RPM).

  • Slowly heat the reaction mixture according to the following temperature profile:

    • Stage 1: Heat to 160°C and hold for 2 hours. (Allows for the formation of the potassium bisphenolate salt).

    • Stage 2: Increase temperature to 250°C and hold for 2 hours. (Initiates the polymerization).

    • Stage 3: Increase temperature to 320°C and hold for 1-5 hours. (Drives the polymerization to high molecular weight). [4][14]* Observation: As the reaction proceeds at 320°C, the viscosity of the mixture will increase dramatically. This is a primary indicator of successful high-molecular-weight polymer formation.

4. Isolation and Grinding:

  • After the designated time at 320°C, stop the heating and turn off the stirrer. Allow the reactor to cool to room temperature.

  • The product will be a solid, hard mass mixed with diphenyl sulfone and potassium fluoride salts.

  • Carefully break up the solid mass inside the flask and grind it into a fine powder using a mortar and pestle or a mechanical grinder. This increases the surface area for efficient purification. [14] 5. Purification Protocol:

  • The goal of this multi-step washing process is to remove the high-boiling diphenyl sulfone solvent and the inorganic salt byproducts.

  • Transfer the ground powder to a large beaker.

  • Wash 1 (Acetone): Add a generous amount of acetone, stir vigorously for 1 hour at room temperature, and then collect the powder by vacuum filtration. Repeat this step. (Acetone removes the bulk of the diphenyl sulfone).

  • Wash 2 (Hot Deionized Water): Add deionized water and heat to boiling while stirring for 1 hour. Filter the hot suspension. Repeat this step two more times. (Hot water is effective at dissolving and removing the KF/K₂CO₃ salts).

  • Wash 3 (Isopropanol): Perform a final wash with isopropanol at room temperature for 30 minutes and filter. (This helps to remove residual water and organic impurities). [14] 6. Drying:

  • Transfer the purified, off-white polymer powder to a crystallization dish.

  • Dry in a vacuum oven at 150°C for at least 12 hours or until a constant weight is achieved. [14]

Characterization and Quality Control: Validating Your Synthesis

A successful synthesis is validated through rigorous characterization. This ensures the desired polymer was formed and possesses the required properties for its intended application.

TechniquePurposeExpected Results & Interpretation
¹³C Solid-State NMR Structural confirmation and crystallinity assessment.A spectrum with unequivocally assignable signals corresponding to the carbon positions in the PEK repeat unit. The ratio of crystalline to amorphous domains can be inferred from signal shape and mobility studies. [15]
Size Exclusion Chromatography (SEC) Determination of molecular weight (Mw, Mn) and dispersity (Đ).For high-performance applications, a weight-average molecular weight (Mw) in the range of 7,500 to 83,000 Da is typical, with a dispersity (Đ = Mw/Mn) between 2.5 and 2.9. [16]
Differential Scanning Calorimetry (DSC) Measurement of thermal transitions.A clear glass transition temperature (Tg) around 143°C and a melting temperature (Tm) around 343°C for PEEK. [6]The separation between Tm and crystallization temperature (Tc) is important for processing. [14]
Thermogravimetric Analysis (TGA) Assessment of thermal stability.PEK is highly stable, with a 5% weight loss temperature (Td5%) typically above 500°C in an inert atmosphere. [16]
Scanning Electron Microscopy (SEM) Analysis of powder morphology.Can be used to determine the particle size and shape of the synthesized powder, which is relevant for processing methods like 3D printing. [14]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Polymer Viscosity / Low Molecular Weight 1. Presence of moisture in reagents or reactor. 2. Impure monomers. 3. Incorrect monomer stoichiometry. 4. Insufficient reaction time or temperature.1. Rigorously dry all glassware and reagents. Ensure a positive inert gas flow. 2. Recrystallize monomers before use. 3. Carefully weigh all reagents and re-calculate molar ratios. 4. Ensure the reaction reaches and holds at 320°C for the prescribed time.
Dark/Discolored Polymer 1. Presence of oxygen in the reactor. 2. Reaction temperature too high or held for too long. 3. Impurities in the diphenyl sulfone solvent.1. Improve the inerting process; check for leaks in the system. 2. Calibrate the temperature controller and adhere strictly to the protocol. 3. Use high-purity diphenyl sulfone.
Incomplete Removal of Solvent/Salts 1. Insufficient grinding of the solid polymer mass. 2. Inadequate washing steps (volume, time, or temperature).1. Grind the polymer into a very fine, consistent powder. 2. Increase the volume of washing solvents and the duration of each wash. Ensure the water wash is performed at or near boiling.

References

  • ARKPEEK. (2024). How do you make PEEK material? PEEKCHINA. [Link]

  • Xometry. (2022). Polyether ether ketone (PEEK): Characteristics, Features, and Process. [Link]

  • Bluemel, J. (n.d.). CHARACTERIZATION OF PEEK (POLYARYLETHERETHERKETONE) POLYMERS BY SOLID-STATE NMR SPECTROSCOPY. Texas A&M University. [Link]

  • Zlenko, D. V., et al. (2018). SYNTHESIS AND PROPERTIES OF POLYETHERETHERKETONES FOR 3D PRINTING. Pharmaceutical Chemistry Journal. [Link]

  • Wikipedia. (n.d.). Polyether ether ketone. [Link]

  • Advanced Polymerics. (n.d.). Polyetheretherketone Polymer (PEEK): Structure, Formula, Uses & Material Properties. [Link]

  • Wikipedia. (n.d.). Polyetherketones. [Link]

  • Hale, W. F., et al. (2016). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. University of Southern Mississippi. [Link]

  • Pravara Institute of Medical Sciences. (n.d.). Scope of Polyether ether ketone (PEEK) material applications in healthcare industry: Review. [Link]

  • IEMAI3D. (2023). How Is Polyether Ether Ketone (PEEK) Made?[Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). Polyetheretherketone for long-term implantable devices. [Link]

  • ResearchGate. (n.d.). Developments of PEEK (Polyetheretherketone) as a biomedical material: A focused review. [Link]

  • Al-Kaabi, K., et al. (n.d.). Poly (Ether-Ether-Ketone) for Biomedical Applications: From Enhancing Bioactivity to Reinforced-Bioactive Composites—An Overview. PMC. [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

Sources

Application Note: High-Efficiency UV-Curable Formulations Utilizing 4-n-Butyl-4'-chlorobenzophenone (BCBP)

[1]

Executive Summary & Scientific Rationale

This technical guide details the formulation, processing, and characterization of UV-curable coatings utilizing 4-n-Butyl-4'-chlorobenzophenone (BCBP) .[1] While standard Benzophenone (BP) remains a workhorse Type II photoinitiator, it suffers from high volatility, odor, and migration potential.

BCBP represents a structural evolution designed to address these limitations. The 4-chloro substitution introduces an electron-withdrawing group that influences the n-π* transition and promotes intersystem crossing (ISC) via the heavy-atom effect, potentially increasing triplet state quantum yield.[1] Simultaneously, the 4-n-butyl chain significantly enhances lipophilicity, improving solubility in non-polar acrylate monomers and reducing volatility through increased molecular weight.

This protocol provides a self-validating workflow for integrating BCBP into acrylate systems, focusing on overcoming oxygen inhibition and optimizing the amine synergist ratio.

Mechanism of Action: Norrish Type II Photochemistry

BCBP functions as a Norrish Type II photoinitiator. Unlike Type I (cleavage) initiators, BCBP does not fragment upon irradiation. Instead, it requires a co-initiator—specifically a hydrogen donor (typically a tertiary amine)—to generate reactive radicals.[2]

The Photochemical Pathway
  • Excitation: BCBP absorbs UV energy (λmax ~255nm, ~345nm), promoting an electron from the ground state (

    
    ) to the excited singlet state (
    
    
    ).
  • Intersystem Crossing (ISC): Rapid relaxation occurs to the excited triplet state (

    
    ). The chlorine substituent facilitates this via spin-orbit coupling.
    
  • Bimolecular Reaction: The long-lived triplet BCBP interacts with the tertiary amine to form an Exciplex .

  • Hydrogen Abstraction: BCBP abstracts a hydrogen atom from the amine's

    
    -carbon.
    
  • Radical Generation: This produces two radicals:

    • Ketyl Radical: Sterically bulky and relatively stable (often terminates chains).

    • Aminoalkyl Radical: The active species that initiates acrylate polymerization.

Visualization: Photoinitiation Pathway

GUVUV Source(Hg or LED)BCBP_S0BCBP (Ground State)S0UV->BCBP_S0hv AbsorptionBCBP_S1BCBP (Singlet)S1BCBP_S0->BCBP_S1ExcitationBCBP_T1BCBP (Triplet)T1BCBP_S1->BCBP_T1ISC (Heavy Atom Effect)ExciplexExciplex[BCBP...Amine]*BCBP_T1->Exciplex+ AmineAmineCo-Initiator(Tertiary Amine)Amine->ExciplexKetylKetyl Radical(Inactive/Terminator)Exciplex->KetylH-AbstractionAminoRadAminoalkyl Radical(Active Initiator)Exciplex->AminoRadH-AbstractionPolymerPolymer ChainGrowthKetyl->PolymerTerminationAminoRad->PolymerInitiation

Caption: Figure 1. Norrish Type II photoinitiation mechanism of BCBP requiring amine synergist for radical generation.

Material Selection & Formulation Strategy

To validate BCBP, we utilize a standard "backbone" of multifunctional acrylates. The choice of amine is critical; we recommend an acrylated amine to minimize migration, aligning with the low-volatility nature of BCBP.

Materials Table
Component ClassRecommended ReagentFunctionConcentration (wt%)
Photoinitiator 4-n-Butyl-4'-chlorobenzophenone Radical Generator2.0 - 5.0%
Co-Initiator Amine Acrylate (e.g., CN371) or MDEAH-Donor / Oxygen Scavenger3.0 - 7.0%
Oligomer Epoxy Acrylate (e.g., Bisphenol A epoxy diacrylate)Main Film Former (Hardness)40.0 - 50.0%
Reactive Diluent TPGDA (Tripropylene glycol diacrylate)Viscosity Reducer / Crosslinker30.0 - 40.0%
Additives Polysiloxane (e.g., BYK-333)Slip/Leveling Agent0.1 - 0.5%

Critical Formulation Note: The molar ratio of Amine functional groups to Benzophenone moieties should be approximately 1.5:1 to 2:1 . Excess amine helps combat oxygen inhibition, a common issue in thin-film UV curing.

Experimental Protocols

Protocol A: Formulation & Solubility Verification

Objective: Ensure BCBP is fully solubilized and compatible with the acrylate matrix.

  • Preparation of Diluent Phase:

    • Weigh TPGDA (Reactive Diluent) into an amber glass jar.

    • Add BCBP (Photoinitiator) slowly while stirring.

    • Checkpoint: Heat to 40°C if dissolution is slow. The n-butyl chain should allow rapid solubility compared to standard 4-chlorobenzophenone.[1]

  • Oligomer Integration:

    • Add the Epoxy Acrylate oligomer to the Diluent/PI premix.

    • Mix using a high-shear disperser (Cowles blade) at 1000 RPM for 10 minutes.

    • Caution: Monitor temperature; do not exceed 50°C to prevent premature gelling.

  • Synergist Addition:

    • Add the Amine Synergist and Leveling Agent.

    • Mix at low speed (500 RPM) for 5 minutes to avoid air entrapment.

  • De-aeration:

    • Allow the formulation to rest in a dark environment for 1 hour to remove micro-bubbles.

Protocol B: Coating & Curing Workflow

Objective: Create uniform films and determine cure energy.

  • Substrate Preparation:

    • Use Leneta opacity charts (for gloss/color) and glass panels (for hardness).

    • Clean glass with Isopropanol.

  • Application:

    • Apply formulation using a wire-wound drawdown bar (e.g., #10 bar) to achieve a wet film thickness of 25 microns .

  • Curing:

    • UV Source: Medium Pressure Mercury Arc Lamp (H-bulb) or 395nm LED (if amine is sensitized). Note: BCBP absorbs best in UV-C/UV-B; Hg lamps are preferred.[1]

    • Conveyor Speed: Start at 10 m/min.

    • Irradiance: Target 300-600 mJ/cm².

  • Testing (Immediate):

    • Perform the "Thumb Twist" test. If the surface mars, increase UV energy or reduce belt speed.

Visualization: Experimental Workflow

Workflowcluster_0Phase 1: Formulationcluster_1Phase 2: Application & Curecluster_2Phase 3: ValidationStep1Dissolve BCBP inReactive Diluent (TPGDA)Step2Add Oligomer &High Shear MixStep1->Step2Step3Add Amine Synergist(Dark Conditions)Step2->Step3Step4Drawdown Coating(25 microns)Step3->Step4Step5UV Exposure(Hg Lamp, 300-600 mJ/cm²)Step4->Step5Step6MEK Double Rubs(>200 cycles)Step5->Step6Step7Pendulum Hardness(Konig)Step5->Step7

Caption: Figure 2. Step-by-step formulation and validation workflow for BCBP coatings.

Characterization & Performance Metrics

To validate the efficacy of BCBP, the following tests must be performed against a control (e.g., standard Benzophenone).

Solvent Resistance (MEK Rubs) - ASTM D5402[1]
  • Rationale: Measures crosslink density.

  • Protocol: Saturate a cheesecloth with Methyl Ethyl Ketone (MEK). Rub the cured film with constant pressure. Count one forward and backward motion as 1 double rub.

  • Target: >200 Double Rubs without breakthrough indicates high conversion.

Pendulum Hardness (König) - ASTM D4366[1]
  • Rationale: Determines the surface hardness and damping properties.

  • Protocol: Place the coated glass panel on the pendulum tester. Measure the oscillation damping time.

  • Expectation: BCBP formulations should achieve hardness comparable to BP controls but with lower extractables.

Migration/Extraction Analysis (Advanced)
  • Rationale: Verify the benefit of the butyl chain (low migration).

  • Protocol:

    • Cure a film on aluminum foil.

    • Peel film and weigh (~1g).

    • Immerse in Acetonitrile for 24 hours.

    • Analyze the solvent via HPLC-UV (detection at 254nm).

    • Compare peak area of extracted BCBP vs. a standard BP control.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tacky Surface Oxygen InhibitionIncrease Amine Synergist concentration; Increase UV intensity (peak irradiance).[1]
Yellowing Amine OxidationReduce Amine concentration; Switch to a less yellowing amine (e.g., hindered amine).
Precipitation Solubility LimitBCBP concentration >5%; Heat formulation to 50°C to re-dissolve or increase monomer ratio.
Low Cure Speed Spectral MismatchEnsure UV lamp has output in 250-260nm and 340-360nm range (Hg D-bulb or H-bulb).

References

  • Sigma-Aldrich. (n.d.). Photoinitiators: UV Absorption Spectra and Classification. Retrieved from [1]

  • Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators. Retrieved from

  • BenchChem. (2025).[3] Comparative Guide to UV Absorption Properties of Benzophenone Derivatives. Retrieved from

  • National Institute of Standards and Technology (NIST). (n.d.). Benzophenone UV/Vis Spectrum Data. Retrieved from

  • MDPI. (2022). Ketone Number and Substitution Effect of Benzophenone Derivatives on Free Radical Photopolymerization. Polymers.[3][4][5][6][7][8][9] Retrieved from

Application Note: Precision Synthesis of Triarylmenthanol Scaffolds via Grignard Addition to Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

Triarylmethanols are critical pharmacophores in medicinal chemistry, serving as the structural core for anti-estrogens (e.g., Tamoxifen derivatives), antihistamines, and antifungal agents (e.g., Clotrimazole). While the Grignard reaction is a sophomore-level textbook transformation, its application in drug development requires rigorous control over moisture, stoichiometry, and exothermicity to minimize homocoupling byproducts (Wurtz coupling) and maximize yield.

This guide provides a high-fidelity protocol for the synthesis of triphenylmethanol derivatives via the addition of arylmagnesium bromides to substituted benzophenones. It emphasizes anhydrous integrity and initiation kinetics as the primary determinants of success.

Mechanistic Insight & Pathway Analysis[1]

The formation of the Grignard reagent is not merely a surface insertion but involves a complex equilibrium. In ethereal solvents, the reagent exists in the Schlenk equilibrium , balancing between the monomeric species and the dialkylmagnesium species.



For hindered benzophenone derivatives, the reaction may proceed via a Single Electron Transfer (SET) mechanism rather than a pure polar nucleophilic attack, generating a ketyl radical intermediate.[1] Understanding this is vital when working with electron-deficient benzophenones, as they are more prone to radical side reactions.

Figure 1: Reaction Pathway & Mechanism

GrignardMechanism RX Aryl Halide (Ar-Br) RMgX Grignard Reagent (Ar-MgBr) RX->RMgX Oxidative Addition Mg Mg Turnings (Activated) Mg->RMgX Inter Alkoxide Intermediate RMgX->Inter Nucleophilic Attack Side Biphenyl (Wurtz Coupling) RMgX->Side Side Rxn (Excess Heat) Ketone Benzophenone Derivative Ketone->Inter Product Triarylmethanol Scaffold Inter->Product Hydrolysis H3O Acid Quench (H3O+) H3O->Product

Caption: Mechanistic flow from oxidative addition of Mg to the nucleophilic attack on the ketone, highlighting the critical hydrolysis step and potential homocoupling side reaction.[2][1][3][4][5][6][7][8][9][10]

Pre-Analytical Considerations: The Self-Validating System

To ensure reproducibility, the experimental setup must be treated as a "Self-Validating System." If the initiation step fails (no exotherm/cloudiness), the system has failed the validation check, and proceeding is futile.

Solvent Selection Matrix
SolventBoiling PointSolvation PowerApplication Note
Diethyl Ether (

)
34.6°CHighPreferred. The oxygen lone pairs effectively coordinate Mg. Low BP prevents overheating, reducing Wurtz coupling.
Tetrahydrofuran (THF) 66.0°CVery HighUse for aryl chlorides or unreactive halides. Warning: Higher reflux temp increases impurity profile.
2-MeTHF 80.2°CHighGreen alternative. Higher flash point, easier water separation during workup.
Reagent Preparation
  • Magnesium: Use turnings, not powder (powder oxidizes too fast). Crush turnings with a mortar and pestle immediately before use to expose fresh crystal lattice defects.

  • Glassware: Flame-dried under vacuum or oven-dried at 120°C for >2 hours. Assemble hot under a stream of Argon or Nitrogen.

Detailed Experimental Protocols

Protocol A: Generation of Phenylmagnesium Bromide (1.0 M)

Target Scale: 50 mmol

  • System Assembly: Equip a 250 mL 3-neck round-bottom flask (RBF) with a reflux condenser, addition funnel, and rubber septum. Maintain a positive pressure of

    
    .
    
  • Magnesium Loading: Add 1.34 g (55 mmol, 1.1 eq) of crushed Mg turnings.

  • Activation: Add a single crystal of Iodine (

    
    ). Heat gently with a heat gun until iodine vaporizes, coating the Mg (activates the surface).
    
  • Solvent Charge: Add 10 mL of anhydrous Diethyl Ether to the Mg.

  • Initiation:

    • Prepare a solution of Bromobenzene (5.2 mL, 50 mmol) in 25 mL anhydrous ether in the addition funnel.

    • Add approx. 2-3 mL of this solution to the Mg.

    • Validation Check: Wait 2-5 minutes. The solution should turn cloudy/grey and begin to boil spontaneously. If not, sonicate or add a drop of 1,2-dibromoethane. Do not proceed until reflux starts.

  • Propagation: Once initiated, add the remaining bromide solution dropwise over 20-30 minutes. The reaction should maintain a gentle reflux via its own exotherm.

  • Maturation: After addition, reflux (using a warm water bath) for 20 minutes to consume residual bromide.

Protocol B: Coupling with Benzophenone Derivative

Stoichiometry: The Grignard reagent is nucleophilic; the ketone is electrophilic.[1][5] Use slight excess of Grignard (1.1 eq) to drive completion.

  • Preparation: Dissolve Benzophenone (9.1 g, 50 mmol) in 20 mL anhydrous ether.

  • Cooling: Cool the Grignard solution (from Protocol A) to 0°C using an ice bath.

    • Expert Insight: While room temp is often cited, 0°C suppresses enolization (if alpha-protons are present in derivatives) and reduces side reactions.

  • Addition: Add the Benzophenone solution dropwise to the Grignard reagent.

    • Observation: The solution often turns a bright color (red/pink) due to the formation of the halomagnesium alkoxide complex.

    • Exotherm Control: Maintain internal temperature <10°C.

  • Reflux: Remove ice bath and reflux gently for 30 minutes.

  • Quench (Critical Step):

    • Cool to 0°C.[9]

    • Slowly add 6M HCl (approx 20 mL) or saturated

      
      .
      
    • Caution: Vigorous bubbling (

      
       gas) will occur as unreacted Mg is consumed.
      
Figure 2: Operational Workflow

Workflow Start Start: Dry Glassware (N2 Atmosphere) MgAct Activate Mg (Iodine/Heat) Start->MgAct Init Initiate Grignard (Cloudiness Check) MgAct->Init Init->MgAct Fail (Retry) AddBr Add R-Br (Maintain Reflux) Init->AddBr Success Cool Cool to 0°C AddBr->Cool AddKet Add Benzophenone (Dropwise) Cool->AddKet Quench Acid Hydrolysis (H3O+) AddKet->Quench Purify Recrystallization (Hexanes/EtOH) Quench->Purify

Caption: Step-by-step operational workflow ensuring safety and reaction completion.

Work-up and Purification[1][3][9][10][11][12]

  • Separation: Transfer to a separatory funnel. Separate the organic (ether) layer.[3][4][7][9]

  • Extraction: Extract the aqueous layer twice with 20 mL ether. Combine organics.

  • Washing: Wash organics with Sat.

    
     (remove acid) and Brine (remove water).
    
  • Drying: Dry over anhydrous

    
     or 
    
    
    
    . Filter.
  • Evaporation: Remove solvent via rotary evaporation.

  • Purification (Removal of Biphenyl):

    • The crude solid usually contains Biphenyl (from Grignard homocoupling).

    • Technique: Triturate the solid with cold Petroleum Ether or Hexanes. Biphenyl is highly soluble in hexanes; Triphenylmethanol derivatives are generally insoluble.

    • Filter the solid to obtain the purified product.[11] Recrystallize from Ethanol if higher purity is required.

Troubleshooting & Expert Tips

ObservationRoot CauseCorrective Action
No reaction after adding 2 mL bromide Oxide layer on Mg or wet solvent.Add a crystal of

, heat gun, or add 1 drop 1,2-dibromoethane (entrainment method).
Violent boiling upon addition Runaway exotherm.Stop addition immediately. Apply ice bath.[4] Prevention:[2][12][13] Add bromide slower.
Low Yield / Oily Product Wet glassware/solvent (protonation).Ensure strict anhydrous conditions.[2][11][12] Protonation kills the Grignard (

).
High Biphenyl Impurity Localized overheating.Increase stirring speed; dilute the bromide solution further; reduce addition rate.

References

  • Organic Syntheses Protocol: M. S. Newman. Triphenylmethanol.[4][7][9][11][12] Organic Syntheses, Coll. Vol. 3, p.839 (1955).

  • Mechanistic Detail: Ashby, E. C., et al. Mechanisms of Grignard reactions with ketones.[14] Polar vs. single electron transfer pathways. Journal of the American Chemical Society, 1976.

  • Safety & Handling: American Chemical Society. Grignard Reaction Safety Guidelines.

  • General Procedure: University of Calgary, Department of Chemistry. Experiment: The Grignard Reaction.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

The Challenge: The benzophenone core consists of two phenyl rings bridged by a ketone (


).[1] This structure is inherently lipophilic (LogP ~3.18 for unsubstituted benzophenone) due to high crystal lattice energy and a lack of hydrogen bond donors.[1] While derivatives like Sulisobenzone (Benzophenone-4) possess ionizable groups that aid solubility, many bioactive derivatives (e.g., Oxybenzone/BP-3) remain stubbornly insoluble in aqueous media, leading to "crashing out" in biological assays or erratic bioavailability data.

Immediate Action: Do not simply heat and stir. This often leads to supersaturation followed by catastrophic precipitation.[1] Use the diagnostic flowchart below to select the correct solubilization strategy based on your derivative's functional groups and downstream application.

Diagnostic Flowchart: Solubilization Strategy Selector

Benzophenone_Solubility_Flowchart Start START: Select Benzophenone Derivative CheckStruct Analyze Structure: Are there ionizable groups? (-COOH, -SO3H, -NH2) Start->CheckStruct YesIon Yes (e.g., Sulisobenzone) CheckStruct->YesIon Ionizable NoIon No (e.g., Oxybenzone, BP-3) CheckStruct->NoIon Lipophilic Only pHAdjust STRATEGY A: pH Adjustment Target pKa +/- 2 units YesIon->pHAdjust BioAssay Is this for a biological assay (Cell/Enzyme)? NoIon->BioAssay ToleratesDMSO Can assay tolerate >0.5% DMSO/EtOH? BioAssay->ToleratesDMSO Check Tolerance StratB STRATEGY B: Cosolvent System (DMSO/Ethanol Spike) ToleratesDMSO->StratB Yes StratC STRATEGY C: Cyclodextrin Complexation (HP-β-CD Inclusion) ToleratesDMSO->StratC No (Toxic to cells)

Figure 1: Decision matrix for selecting the optimal solubilization method based on chemical structure and assay constraints.

Technical Modules: Optimization Protocols

Module A: Cosolvent Systems (The "Spike and Dilute" Method)

Best For: High-throughput screening (HTS), chemical synthesis, and robust enzymatic assays.

The Science: Benzophenones precipitate when the dielectric constant of the solvent mixture rises above a critical threshold. A common error is adding water to the stock solution.[1] You must do the reverse to maintain a hydration shell gradient.[1]

Protocol:

  • Stock Preparation: Dissolve the benzophenone derivative in 100% DMSO or Ethanol (absolute) to a concentration 1000x higher than the final assay concentration (e.g., 10 mM stock for 10 µM assay).[1]

  • Intermediate Dilution (Critical Step):

    • Do not pipette 1 µL of stock directly into 1 mL of buffer.[1] This causes local supersaturation and micro-precipitation (the "Ouzo effect").[1]

    • Instead, prepare a 10x intermediate in a compatible solvent blend (e.g., 50% DMSO / 50% Water).[1]

  • Final Dilution: Slowly add the intermediate solution to the vortexing aqueous buffer.

Solubility Limits Reference Table:

Solvent SystemBP-3 (Oxybenzone) SolubilityBP-4 (Sulisobenzone) SolubilityNotes
Pure Water (pH 7) < 0.1 mg/mL> 100 mg/mLBP-4 is highly soluble due to sulfonate group.[1]
Ethanol (100%) ~130 mg/mLSolubleGood for stock prep; volatile.[1]
DMSO > 200 mg/mLSolubleBest universal stock solvent.
5% DMSO in Water ~0.5 mg/mLN/ADanger Zone: Risk of precipitation over time.[1]
Module B: Cyclodextrin Complexation (For Sensitive Bioassays)

Best For: Cell culture, animal studies, or when DMSO toxicity is a concern.[1]

The Science: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1] The hydrophobic benzophenone rings displace water from the CD cavity, while the hydrophilic CD exterior ensures water solubility. This thermodynamic trap prevents crystal lattice formation.[1]

Protocol: Phase Solubility Method

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in water or PBS.[1]

  • Addition: Add excess benzophenone derivative (solid) to the CD solution.

  • Equilibration: Shake/vortex at room temperature for 24–48 hours. Protect from light (benzophenones are photo-active).[1][2]

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter (low binding) to remove undissolved solids.

  • Validation: The filtrate is your soluble stock.[1] Quantify concentration via UV-Vis (absorbance ~280–300 nm) against a standard curve prepared in methanol.

Cyclodextrin_Mechanism Guest Benzophenone (Hydrophobic) Complex Inclusion Complex (Water Soluble) Guest->Complex Displaces H2O (Entropy Driven) Host HP-β-CD (Hydrophilic Shell) Host->Complex

Figure 2: Schematic of the host-guest interaction. The lipophilic benzophenone enters the hydrophobic cavity of the cyclodextrin.

Module C: pH Adjustment (For Ionizable Derivatives)

Best For: Benzophenone-4 (Sulisobenzone), Benzophenone-9.[1]

The Science: Derivatives with sulfonic acid (


) or phenolic hydroxyl groups (

) are pH-sensitive.[1]
  • Acidic pH: Protonation leads to charge neutralization

    
     Precipitation.[1][3]
    
  • Basic pH: Deprotonation creates ionic species

    
     High solubility.[1]
    

Protocol:

  • Check pKa: Identify the pKa of your derivative.[1]

  • Buffer Selection: Select a buffer at least 1-2 pH units above the pKa for acids (or below for bases).[1]

    • Example: For BP-4 (Sulfonic acid), ensure pH > 4.0.[1]

    • Example: For BP-3 (Phenolic -OH), solubility increases significantly at pH > 9.0 (though this may be too high for biological assays).[1]

  • Salt Formation: If starting with the acid form (e.g., Sulisobenzone), neutralize with 1 equivalent of NaOH or Triethanolamine to form the soluble salt before adding the bulk water.

Troubleshooting & FAQs

Q1: My solution was clear but turned cloudy after 2 hours. Why? A: This is "Ostwald Ripening." You likely created a supersaturated solution (kinetic solubility) rather than a stable equilibrium solution.[1]

  • Fix: Reduce the concentration or increase the percentage of cyclodextrin/cosolvent. Ensure temperature is constant; cooling a saturated solution will force precipitation.[1]

Q2: The solution has turned yellow/brown. Is it still usable? A: Likely No .[1][4] Benzophenones are photo-initiators.[1][5] Yellowing indicates photodegradation or oxidation products (ketyl radicals).[1]

  • Fix: Always store stock solutions in amber glass vials wrapped in foil. Prepare fresh stocks if color change occurs.

Q3: Can I use polystyrene (PS) plates for these compounds? A: Use Caution. Lipophilic benzophenones (BP-3) can adsorb onto plastic surfaces, effectively lowering the actual concentration in your assay.[1]

  • Fix: Use glass-coated plates or add 0.01% Tween-80 to the buffer to prevent surface adsorption.[1]

Q4: My filter clogs immediately when filtering the cyclodextrin complex. A: You have too much undissolved solid.

  • Fix: Centrifuge the mixture at 10,000 x g for 5 minutes before filtration to pellet the bulk solid. Use a PVDF or PTFE filter; avoid Nylon as it may bind the active compound.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4632, Oxybenzone.[1] Retrieved from [Link]

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of Drugs by Cosolvents.[1] Techniques of Solubilization of Drugs.[1][6] Marcel Dekker, Inc.[1] (Foundational text on Log-Linear solubility models).

  • Del Valle, E. M. (2004). Cyclodextrins and their uses: a review.[1] Process Biochemistry, 39(9), 1033-1046.[1] (Review of inclusion complex mechanisms).

  • Serra, A., et al. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity.[1] National Institutes of Health (PMC).[1] Retrieved from [Link]

  • Happy Skin Days (2021). Sulisobenzone: The Water-Soluble Benzophenone.[1][4][7] (Data on solubility differences between BP-3 and BP-4). Retrieved from [Link]

Sources

Preventing isomer formation in 4-n-butylbenzophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Isomer Formation & Optimizing Regioselectivity

Document ID: TS-ORG-4BB-002 Last Updated: February 15, 2026 Audience: Process Chemists, R&D Scientists, Drug Development Leads

Executive Summary: The Isomer Challenge

In the synthesis of 4-n-butylbenzophenone (CAS: 4976-37-0), researchers encounter two distinct classes of "isomer formation" that compromise purity and yield:

  • Regio-Isomers (Ortho/Meta vs. Para): Occurs during the acylation of butylbenzene. The ortho isomer is the primary impurity due to the directing effects of the alkyl group.

  • Chain-Isomers (n-butyl vs. sec-butyl): Occurs if Friedel-Crafts Alkylation is attempted. The n-butyl carbocation rearranges to the more stable sec-butyl carbocation, leading to an inseparable mixture.

This guide provides a definitive protocol to eliminate these risks, favoring Friedel-Crafts Acylation using pre-functionalized acyl chlorides to "lock" the regiochemistry.

Diagnostic Workflow

Before beginning synthesis, use this decision tree to select the correct route based on your starting materials and purity requirements.

SynthesisDecision Start Start: Select Precursors Q1 Do you have 4-n-butylbenzoyl chloride? Start->Q1 RouteA ROUTE A (Recommended) Reaction: Benzene + 4-n-butylbenzoyl chloride Risk: Minimal Isomer Status: Fixed by starting material Q1->RouteA Yes Q2 Do you have Butylbenzene + Benzoyl Chloride? Q1->Q2 No RouteB ROUTE B (Economy) Reaction: Butylbenzene + Benzoyl Chloride Risk: Moderate (Ortho impurity) Control: Requires steric/temp control Q2->RouteB Yes RouteC ROUTE C (FORBIDDEN) Reaction: Benzophenone + n-Butyl Halide Risk: Critical (Chain Rearrangement) Result: Mixture of n-butyl and sec-butyl Q2->RouteC No (Attempting Alkylation)

Figure 1: Strategic selection of synthetic route to minimize isomer risks.

Module 1: The "Precision" Route (Recommended)

Objective: Eliminate regio-isomer formation by fixing the substitution pattern in the starting material.

The Protocol

Instead of acylating butylbenzene (where the incoming group chooses the position), react Benzene with 4-n-butylbenzoyl chloride .

  • Mechanism: The n-butyl group is already in the para position on the acyl chloride. Benzene has six equivalent hydrogens, so substitution can only result in the desired 4-n-butylbenzophenone.

  • Chain Stability: The acylium ion (R-C≡O⁺) is resonance-stabilized and does not rearrange . This guarantees the n-butyl chain remains linear.

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and N₂ inlet.

  • Solvent: Use Carbon Disulfide (CS₂) or Dichloromethane (DCM) . Note: CS₂ is traditional for high yields but requires extreme fire safety precautions. DCM is a safer alternative.

  • Catalyst Loading: Suspend 1.1 equivalents of anhydrous Aluminum Chloride (AlCl₃) in the solvent.

  • Reagent Addition:

    • Dissolve 4-n-butylbenzoyl chloride (1.0 eq) in solvent.

    • Add dropwise to the AlCl₃ suspension at 0°C.

    • Wait 15 mins for the acylium complex to form (solution often turns yellow/orange).

  • Substrate Addition: Add Benzene (Excess, or 1.2 eq if using DCM as solvent) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–18 hours. Monitor by TLC.

  • Quench: Pour mixture over crushed ice/HCl.

  • Yield: Expected >95% regiochemical purity.

Module 2: Troubleshooting the "Economy" Route

Scenario: You must use Butylbenzene and Benzoyl Chloride due to cost or availability. The Problem: The butyl group is an ortho, para director. While sterics favor para, the ortho isomer (2-butylbenzophenone) will form (typically 5–10%).

Mitigation Strategies
ParameterRecommendationScientific Rationale
Temperature Keep < 10°C Lower temperatures favor the Kinetic Product (para) over the Thermodynamic mixture.
Solvent Nitrobenzene or DCM Polar solvents stabilize the acylium complex, increasing bulk and steric selectivity for the para position.
Addition Order Add Catalyst Last Premixing benzoyl chloride and butylbenzene, then adding AlCl₃ slowly, prevents local hot-spots that encourage ortho substitution.

Module 3: The "Forbidden" Route (Chain Isomerization)

WARNING: Do NOT attempt to synthesize this molecule by reacting Benzophenone with 1-chlorobutane (Friedel-Crafts Alkylation).

The Mechanism of Failure
  • AlCl₃ strips the chloride from 1-chlorobutane, forming a primary n-butyl carbocation .

  • 1,2-Hydride Shift: The unstable primary carbocation immediately rearranges to a secondary sec-butyl carbocation .

  • Result: The final product will be a mixture of ~30% n-butyl and ~70% sec-butyl benzophenone. These are nearly impossible to separate by standard distillation.

Rule of Thumb: Always build the ketone bond (Acylation), never the alkyl bond (Alkylation), for linear chains >2 carbons.

Analytical Validation (QC)

Use this table to interpret your NMR data and confirm you have the correct isomer.

1H NMR Diagnostic Table (CDCl₃)
FeatureTarget: 4-n-butyl (Para)Impurity: 2-n-butyl (Ortho)Impurity: sec-butyl (Rearranged)
Aromatic Region Symmetric AA'BB' pattern (two doublets, ~7.4 & ~7.7 ppm).Complex Multiplet . One proton heavily deshielded (>7.8 ppm) due to C=O proximity.Symmetric AA'BB' (if para).
Benzylic Proton (-CH2-) Triplet (~2.7 ppm). Integral = 2H.Triplet, but shifted upfield due to shielding/twisting.Multiplet (Sextet) (~2.6 ppm). Integral = 1H.[1]
Methyl Group (-CH3) Triplet (~0.9 ppm).Triplet.Doublet (~1.2 ppm) + Triplet (terminal).
Purification of Crude Product

If isomers are detected:

  • Distillation: 4-n-butylbenzophenone boils at 184–188°C / 6 mmHg . This removes heavy tars but may not separate the ortho isomer effectively.

  • Crystallization (Best for Purity):

    • The product is a low-melting solid (mp 47–48°C).[2]

    • Solvent: Dissolve in minimum hot Ethanol (EtOH) or Methanol (MeOH) .

    • Cooling: Cool slowly to RT, then to -20°C. The symmetrical para isomer crystallizes more readily than the ortho oil.

Frequently Asked Questions (FAQ)

Q: Can I use FeCl₃ instead of AlCl₃? A: Yes. Ferric chloride is a milder Lewis acid. It may require slightly higher temperatures (40–50°C) but often produces cleaner reaction profiles with fewer tarry byproducts. However, AlCl₃ is the standard for quantitative yield.

Q: I see a small doublet at 1.2 ppm in my NMR. What is it? A: This indicates chain isomerization (sec-butyl group). This suggests your starting material (butylbenzene) was likely impure or contaminated with sec-butylbenzene. Check your precursor purity immediately.

Q: My reaction turned into a black tar. What happened? A: This is "Polymerization/Deep Friedel-Crafts." It occurs if the reaction runs too hot (>50°C) or if moisture enters the system (generating HCl gas and heat). Ensure strictly anhydrous conditions and control the exotherm during addition.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963. (Mechanistic authority on acylium ion stability vs.
  • PrepChem. "Synthesis of 4-n-butyl benzophenone." (Specific protocol for the 4-n-butylbenzoyl chloride route).

  • Spectroscopy Data:Spectral Database for Organic Compounds (SDBS). SDBS No. 4976.

Sources

Technical Support Center: Green Synthesis of 4-Chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers transitioning from traditional stoichiometric Friedel-Crafts acylation to green chemistry alternatives for 4-Chlorobenzophenone production.

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Heterogeneous Catalysis, Ionic Liquids, and Flow Chemistry Alternatives

Executive Summary: The Green Transition

Traditional synthesis of 4-chlorobenzophenone relies on the Friedel-Crafts acylation of chlorobenzene using stoichiometric aluminum chloride (AlCl₃). While effective, this method violates Green Chemistry Principle #1 (Prevention) and #2 (Atom Economy) by generating copious amounts of hazardous aluminum hydroxide sludge and acidic wastewater.

The Green Alternatives:

  • Heterogeneous Catalysis (Zeolites): Replaces AlCl₃ with solid, regenerable acid catalysts (e.g., H-Beta, H-Y).

  • Ionic Liquids (ILs): Acts as both solvent and catalyst, allowing for easy recycling and biphasic separation.

  • Continuous Flow Chemistry: Improves heat transfer and safety profiles for exothermic acylation.

Troubleshooting Guides & FAQs

Category A: Heterogeneous Catalysis (Zeolites)

Focus: Zeolite H-Beta, H-Y, ZSM-5[1]

Q1: My conversion rates drop significantly after the first cycle. Is the catalyst dead? Diagnosis: This is likely catalyst deactivation due to "coking" or pore blockage by heavy by-products. Troubleshooting Protocol:

  • Solvent Wash: Wash the used catalyst with hot ethanol or acetone to remove adsorbed organic species.

  • Calcination (Regeneration): If washing fails, the pores are clogged with carbonaceous deposits (coke). Calcine the catalyst in air at 500–550°C for 4–6 hours . This burns off the coke and restores acidity.

  • Moisture Check: Zeolites are hygroscopic. Water poisons Lewis acid sites.[2] Ensure the catalyst is activated at 120°C in a vacuum oven for 2 hours before use.

Q2: I am seeing high selectivity for the 2-isomer (ortho) instead of the 4-isomer (para). Diagnosis: This indicates a lack of shape selectivity in your catalyst. Resolution:

  • Switch to H-Beta Zeolite: The pore structure of H-Beta (12-membered ring channels) sterically favors the linear para-isomer (4-chlorobenzophenone) over the bulkier ortho-isomer.

  • Temperature Control: Lower the reaction temperature. Higher temperatures often increase thermodynamic control, which might favor the ortho isomer or poly-acylation products depending on the specific kinetics.

Category B: Ionic Liquid Systems

Focus: Chloroaluminate Ionic Liquids (e.g., [BMIM]Cl-AlCl₃)[3]

Q3: The reaction mixture has become a solid mass or extremely viscous. Diagnosis: The molar ratio of AlCl₃ to [BMIM]Cl is likely too high, or the temperature is too low. Troubleshooting Protocol:

  • Adjust Acidity: Ensure the molar fraction of AlCl₃ (

    
    ) is between 0.60 and 0.67 . Below 0.50, the IL is not Lewis acidic (neutral/basic) and will not catalyze the reaction. Above 0.67, viscosity increases drastically.
    
  • Temperature: Maintain the reaction temperature above 40°C to ensure the ionic liquid remains in a fluid state for adequate mass transfer.

Q4: How do I extract the product without decomposing the Ionic Liquid? Resolution:

  • Biphasic Separation: Cool the reaction mixture. In many cases, the product (4-chlorobenzophenone) is less soluble in the IL at room temperature and may form a separate upper phase or precipitate.

  • Solvent Extraction: Use a non-polar solvent like hot heptane or diethyl ether . The IL is immiscible with these solvents. Decant the organic layer and recycle the denser IL phase. Do not use water, as it will hydrolyze the chloroaluminate anion.[2]

Detailed Experimental Protocols

Protocol A: Zeolite H-Beta Catalyzed Acylation (Batch)

Best for: High Selectivity & Catalyst Reusability

Materials:

  • Chlorobenzene (Substrate & Solvent)[4][5]

  • 4-Chlorobenzoyl Chloride (Acylating Agent)[6]

  • Zeolite H-Beta (Si/Al ratio ~25, calcined)

Workflow:

  • Activation: Activate Zeolite H-Beta at 150°C under vacuum for 3 hours to remove adsorbed water.

  • Reaction Assembly: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge:

    • 10 mmol 4-Chlorobenzoyl chloride

    • 50 mmol Chlorobenzene (Excess serves as solvent)

    • 0.5 g Activated Zeolite H-Beta

  • Reaction: Heat the mixture to reflux (~132°C) under an inert atmosphere (N₂ or Ar) for 6–12 hours.

    • Note: Monitor HCl evolution. Trap gas using a dilute NaOH scrubber.

  • Workup:

    • Cool to room temperature.[6]

    • Filtration: Filter the catalyst (save for regeneration).

    • Evaporation: Remove excess chlorobenzene under reduced pressure.

    • Purification: Recrystallize the residue from ethanol to obtain pure 4-chlorobenzophenone.[7]

Protocol B: Continuous Flow Synthesis

Best for: Scale-up & Safety

System Setup:

  • Reactor: Packed-bed reactor (stainless steel or PEEK) filled with Zeolite H-Beta pellets.

  • Pumps: Dual syringe or HPLC pumps.

  • Back Pressure Regulator (BPR): Set to 100 psi to prevent solvent boiling.

Workflow:

  • Feed A: 4-Chlorobenzoyl chloride (1.0 M in Chlorobenzene).

  • Feed B: Pure Chlorobenzene (or mixed with catalyst promoter if applicable).

  • Process:

    • Pre-heat the packed bed reactor to 140°C .

    • Pump Feed A through the reactor at a flow rate corresponding to a residence time of 20–30 minutes .

  • Collection: Collect the effluent through a cooling loop.

  • Analysis: Analyze conversion via GC-MS. If conversion is low, increase residence time or temperature.

Comparative Data Analysis

Table 1: Comparison of Synthetic Methods for 4-Chlorobenzophenone

MetricTraditional (AlCl₃)Zeolite H-BetaIonic Liquid ([BMIM]Cl-AlCl₃)
Catalyst State Homogeneous (Solid added)Heterogeneous (Solid)Homogeneous (Liquid)
Stoichiometry >1.0 equiv (consumed)Catalytic (<10 wt%)Solvent/Catalyst (Recyclable)
Reaction Temp 60–80°C130–140°C (Reflux)40–80°C
Yield 85–95%70–85%90–98%
Selectivity (4-isomer) Moderate (~90%)High (>95%) High (~95%)
E-Factor (Waste/Product) High (>5.0)Low (<1.0) Low (<1.5)
Reusability None (Hydrolyzed)High (Regenerable)High (Recyclable)

Visualizations & Logic Flows

Figure 1: Zeolite Catalyzed Mechanism

Caption: Surface-mediated Friedel-Crafts acylation mechanism on Zeolite H-Beta, illustrating pore confinement effects.

ZeoliteMechanism cluster_0 Pore Diffusion cluster_1 Surface Reaction cluster_2 Desorption Reactants Reactants (PhCl + ArCOCl) Adsorption Adsorption onto Acid Sites (H+) Reactants->Adsorption Acylium Acylium Ion Formation [R-C=O]+ Adsorption->Acylium Activation Attack Electrophilic Attack (Para-selective) Acylium->Attack + PhCl Intermediate Sigma Complex Intermediate Attack->Intermediate Desorption Desorption of Ketone + HCl Intermediate->Desorption - H+ Product 4-Chlorobenzophenone Desorption->Product

Figure 2: Troubleshooting Logic for Low Yield

Caption: Decision tree for diagnosing low yield or conversion issues in heterogeneous acylation.

Troubleshooting Start Issue: Low Yield / Conversion CheckTemp Is Temperature > 120°C? Start->CheckTemp CheckCat Is Catalyst Fresh? CheckTemp->CheckCat Yes TempLow Increase Temp (Reflux Required) CheckTemp->TempLow No CatOld Regenerate Catalyst (Calcination 550°C) CheckCat->CatOld No CheckMoisture Was Catalyst Dried? CheckCat->CheckMoisture Yes MoistureYes Check Pore Size (Switch to H-Beta) CheckMoisture->MoistureYes Yes MoistureNo Deactivation by Water Dry at 150°C/Vacuum CheckMoisture->MoistureNo No

References

  • Sartori, G., & Maggi, R. (2010). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.

  • Corma, A., et al. (2000). "Zeolites for the production of fine chemicals: Synthesis of aromatic ketones." Journal of Catalysis.

  • Earle, M. J., et al. (1998). "The distillation and volatility of ionic liquids." Nature. (Context on IL stability and handling).

  • GuideChem. (2024). "Synthesis route of 4-Chlorobenzophenone."

  • BenchChem. (2025).[2] "Troubleshooting common issues in Friedel-Crafts reactions."

Sources

Technical Support Center: Minimizing Side Reactions in Benzophenone Photoinitiation

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals utilizing benzophenone and its derivatives as photoinitiators. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize common side reactions and optimize your photopolymerization processes. Our focus is on providing not just solutions, but a clear understanding of the underlying chemical principles to empower you in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is benzophenone and why is it used as a photoinitiator?

A1: Benzophenone is a Type II photoinitiator, meaning it initiates polymerization through a bimolecular process.[1][2] Upon absorption of UV light (typically around 340-350 nm), it transitions to an excited triplet state.[3][4] This excited state doesn't cleave to form radicals directly like Type I initiators. Instead, it abstracts a hydrogen atom from a co-initiator or synergist, most commonly a tertiary amine.[5][6] This hydrogen abstraction generates a ketyl radical from the benzophenone and a highly reactive radical on the co-initiator, which then initiates the polymerization of monomers like acrylates.[7] Its popularity stems from its low cost, high efficiency in the presence of a suitable co-initiator, and its ability to overcome oxygen inhibition to some extent.[4][8]

Q2: What is a co-initiator and why is it essential for benzophenone?

A2: A co-initiator, often a hydrogen donor, is a molecule that works in conjunction with a Type II photoinitiator like benzophenone to generate the initiating free radicals.[5][9] Benzophenone in its excited state is not reactive enough to directly initiate polymerization efficiently. It requires a co-initiator, typically a tertiary amine (e.g., triethylamine, ethyl 4-dimethylaminobenzoate), to donate a hydrogen atom.[4] This transfer process creates the active radical species from the co-initiator that starts the polymer chain growth.[7] Therefore, the presence and concentration of a suitable co-initiator are critical for the success of benzophenone-initiated polymerization.

Q3: What are the most common side reactions I should be aware of?

A3: The primary side reactions in benzophenone photoinitiation include:

  • Undesirable Hydrogen Abstraction: The excited benzophenone may abstract hydrogen from the monomer, the growing polymer chain, or the solvent, leading to uncontrolled branching, cross-linking, or chain termination.[10]

  • Oxygen Inhibition: Atmospheric oxygen can quench the excited triplet state of benzophenone or react with the initiating and propagating radicals to form less reactive peroxy radicals, leading to incomplete or tacky surface cures.[11][12]

  • Yellowing: Photoreaction byproducts and the degradation of the polymer or additives can lead to discoloration, or "yellowing," of the final cured material, which is often exacerbated by the presence of amine co-initiators.[4][13][14]

  • Benzpinacol Formation: In the absence of a suitable hydrogen donor or at high benzophenone concentrations, two benzophenone ketyl radicals can combine to form benzpinacol, a non-initiating species that reduces the overall efficiency.[15][16][17]

Troubleshooting Guide: Common Issues and Solutions

This section delves into specific problems you might encounter during your experiments, explaining the root causes and providing actionable solutions.

Issue 1: Incomplete or Tacky Surface Cure
  • Why It Happens: This is a classic sign of oxygen inhibition. Oxygen in the atmosphere interacts with the excited photoinitiator and the free radicals, terminating the polymerization reaction, particularly at the surface where oxygen concentration is highest.[11][12] This quenching process leads to the formation of stable and unreactive peroxy radicals, effectively stopping the curing process.[12]

  • How to Fix It:

    • Inert Atmosphere: The most effective solution is to remove oxygen from the curing environment. Purging the reaction chamber with an inert gas like nitrogen or argon before and during UV exposure will significantly improve surface cure.

    • Increase Initiator/Co-initiator Concentration: A higher concentration of the photoinitiator system can generate a larger flux of initial radicals, which can help to consume dissolved oxygen and overcome the inhibitory effects.[12] However, be mindful of the potential for increased yellowing.

    • Use of Amine Co-initiators: Tertiary amines not only act as hydrogen donors but can also help mitigate oxygen inhibition. The amino-alkyl radical formed can react with oxygen, reducing its inhibitory effect.[18]

    • Increase Light Intensity: Higher UV intensity can lead to a faster generation of radicals, potentially outcompeting the rate of oxygen diffusion into the system.[12]

Issue 2: Poor Through-Cure or Low Polymerization Rate
  • Why It Happens: Insufficient light penetration or a mismatch between the UV lamp's emission spectrum and the benzophenone's absorption spectrum can lead to poor curing throughout the depth of the sample. Benzophenone primarily absorbs in the 350 to >400 nm range.[19] If the light source does not emit strongly in this range, the initiation process will be inefficient. Additionally, an inappropriate concentration of the photoinitiator or co-initiator can slow down the reaction rate.[10]

  • How to Fix It:

    • Optimize Light Source: Ensure your UV lamp has a significant output in the absorption range of benzophenone (around 340-350 nm).[3] For thicker samples, using photoinitiators that absorb at longer wavelengths can improve penetration depth.[19]

    • Adjust Initiator/Co-initiator Ratio: The ratio of benzophenone to co-initiator is crucial. A systematic optimization of their concentrations can significantly enhance the polymerization rate. A typical starting range for photoinitiators is 0.1% to 5% by weight.[11]

    • Consider a Sensitizer: A sensitizer can be added to the formulation to absorb light at wavelengths where benzophenone does not and then transfer the energy to the benzophenone, effectively broadening the useful wavelength range.[19]

Issue 3: Yellowing of the Cured Polymer
  • Why It Happens: Yellowing is often a result of the formation of colored byproducts from the photoinitiator or the degradation of other components in the formulation.[20] Amine co-initiators, while effective, can contribute to yellowing, especially upon aging or further light exposure.[4] Certain photoreaction products of the benzophenone itself can also impart a yellow tint.[13]

  • How to Fix It:

    • Minimize Amine Concentration: Use the lowest effective concentration of the amine co-initiator.

    • Select a Different Co-initiator: Some amines are more prone to causing yellowing than others. For example, ethyl 4-dimethylaminobenzoate (EDAB) is often cited as a good co-initiator for thioxanthone systems (another Type II initiator) with less severe yellowing.[4] Similar considerations can be applied to benzophenone systems.

    • Incorporate UV Absorbers/Stabilizers: Adding a UV absorber that filters out the wavelengths responsible for byproduct formation and degradation can help maintain the clarity of the polymer over time. However, care must be taken as some UV absorbers can interfere with the initiation process.[21]

    • Use Polymerizable Benzophenone Derivatives: Benzophenone derivatives that can be covalently incorporated into the polymer backbone are less likely to migrate and form colored byproducts on the surface.[22]

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the key reaction pathways.

Benzophenone_Photoinitiation BP Benzophenone (BP) BP_S1 Singlet Excited State (BP-S1) BP->BP_S1 UV Light (hν) BP_T1 Triplet Excited State (BP-T1) BP_S1->BP_T1 Intersystem Crossing Ketyl Benzophenone Ketyl Radical BP_T1->Ketyl Hydrogen Abstraction RH Co-initiator (R-H) R_radical Initiating Radical (R•) RH->R_radical Hydrogen Abstraction Polymer Polymer Chain R_radical->Polymer Initiation Monomer Monomer Monomer->Polymer

Caption: Benzophenone photoinitiation mechanism.

Oxygen_Inhibition cluster_initiation Initiation Phase cluster_propagation Propagation Phase BP_T1 Excited Initiator (BP-T1) O2 Oxygen (O2) BP_T1->O2 Quenching R_radical Initiating Radical (R•) R_radical->O2 Scavenging P_radical Propagating Radical (P•) P_radical->O2 Scavenging Inactive_Peroxy Inactive Peroxy Radical O2->Inactive_Peroxy Forms Unreactive Peroxy Radical

Caption: Pathways of oxygen inhibition.

Quantitative Data Summary

ParameterRecommended RangeNotes
Benzophenone Concentration 0.1 - 5.0 wt%Higher concentrations can lead to increased yellowing and self-quenching.[11]
Co-initiator (Amine) Conc. 1.0 - 2.0 molar ratio to BPThe optimal ratio depends on the specific amine and monomer system.
UV Wavelength 340 - 380 nmMatch the lamp's peak output to benzophenone's absorption maximum for best efficiency.[4]
UV Intensity 50 - 200 mW/cm²Higher intensity can help overcome oxygen inhibition but may require cooling.

Experimental Protocols

Protocol 1: Preparation of a Standard Photopolymerization Mixture
  • Materials:

    • Monomer (e.g., Trimethylolpropane triacrylate, TMPTA)

    • Benzophenone (BP)

    • Co-initiator (e.g., Triethylamine, TEA)

    • Solvent (if necessary, e.g., Toluene) - ensure it does not readily donate hydrogen.

  • Procedure:

    • In a light-protected vial (e.g., amber glass), dissolve the desired amount of benzophenone in the monomer. Gentle warming and stirring may be required.

    • Add the co-initiator to the mixture and stir until a homogeneous solution is obtained. The molar ratio of BP to TEA is a critical parameter to optimize.

    • If a solvent is used, add it at this stage and ensure complete mixing.

    • The formulation is now ready for application and UV curing.

Protocol 2: Measuring Degree of Conversion using FTIR
  • Instrumentation:

    • Fourier-Transform Infrared (FTIR) Spectrometer with a horizontal attenuated total reflectance (ATR) accessory.

    • UV Curing System.

  • Procedure:

    • Place a small drop of the uncured liquid formulation onto the ATR crystal and record the initial IR spectrum. Pay close attention to the peak corresponding to the acrylate double bond (typically around 1635 cm⁻¹ and 810 cm⁻¹).

    • Expose the sample on the ATR crystal to UV light for a specific duration.

    • Record the IR spectrum of the cured sample.

    • The degree of conversion (DC%) can be calculated using the following formula: DC% = [1 - (A_cured / A_uncured)] * 100 Where A_cured and A_uncured are the areas of the acrylate peak before and after curing, respectively. This measurement should be normalized against an internal standard peak that does not change during polymerization (e.g., a carbonyl peak from the monomer backbone).

References

  • Photoinitiators Formulation Overview | Bomar Blog. (2022, January 31). Retrieved from [Link]

  • EP2130817A1 - Polymerizable Type II photoinitiators and curable compositions - Google Patents. (n.d.).
  • Photolysis of Benzophenone - Photoreduction Reactions -Mechanism - YouTube. (2020, September 26). Retrieved from [Link]

  • The Photochemistry of Benzophenone - ScholarWorks@BGSU. (n.d.). Retrieved from [Link]

  • Photoreduction of Benzophenone to Benzpinacolone | PDF | Nuclear Magnetic Resonance Spectroscopy | Ultraviolet - Scribd. (n.d.). Retrieved from [Link]

  • Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol - Hilaris Publisher. (2017, September 13). Retrieved from [Link]

  • UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog. (2016, January 25). Retrieved from [Link]

  • Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol - ResearchGate. (n.d.). Retrieved from [Link]

  • Free Radical Photoinitiators - Type I - Tintoll. (n.d.). Retrieved from [Link]

  • Photoinitiators - Hampford Research Inc. (n.d.). Retrieved from [Link]

  • The uses of free-Radical Photoinitiator and cationic Photoinitiator - Shanghai Massive Chemical Technology Co., Ltd. (n.d.). Retrieved from [Link]

  • Brief description of hydrogen-capturing photoinitiators and their two main categories. (2022, July 12). Retrieved from [Link]

  • Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing - PMC - NIH. (2020, June 22). Retrieved from [Link]

  • Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators. - ResearchGate. (n.d.). Retrieved from [Link]

  • Types of Photoinitiators Supplier/Manufacturer - Tintoll. (n.d.). Retrieved from [Link]

  • Reasons for yellowness of photocured sample by benzophenone/1,3-benzodioxole photoinitiating system - ResearchGate. (n.d.). Retrieved from [Link]

  • US5900472A - Copolymerizable benzophenone photoinitiators - Google Patents. (n.d.).
  • Photoinitiated Polymerization: Advances, Challenges, and Opportunities | Macromolecules. (2010, June 16). Retrieved from [Link]

  • Photoinitiators for UV curable coatings, adhesives |Free Radical, Type I/II, Cationic ... - YouTube. (n.d.). Retrieved from [Link]

  • Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings - ResearchGate. (n.d.). Retrieved from [Link]

  • Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers | ACS Omega - ACS Publications. (2020, April 16). Retrieved from [Link]

  • Mitigation of Oxygen Inhibition in UV LED, UVA, and Low Intensity UV Cure - RadTech. (n.d.). Retrieved from [Link]

  • Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC. (n.d.). Retrieved from [Link]

  • On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. (2017, December 7). Retrieved from [Link]

  • Polymer-sustained-alignment liquid crystal cell produced from the monomer containing benzophenone-moiety and its image-sticking property - Taylor & Francis Online. (2020, July 14). Retrieved from [Link]

  • The Relationship between Bulk Silicone and Benzophenone-Initiated Hydrogel Coating Properties - MDPI. (2018, May 16). Retrieved from [Link]

  • A Yield Study on Self-Initiated Photopolymerization of Acrylate Monomers Bearing Benzophenone Pendant Unit - DergiPark. (2020, March 20). Retrieved from [Link]

  • Experimental Comparison of Various Anti- Oxygen Inhibition Strategies in LED Curing - RadTech. (n.d.). Retrieved from [Link]

  • Hydrogen abstraction by benzophenone studied by holographic photochemistry for Journal of Physical Chemistry - IBM Research. (2002, May 1). Retrieved from [Link]

  • Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC. (n.d.). Retrieved from [Link]

  • New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing). (2020, December 28). Retrieved from [Link]

  • Perspectives on Yellowing in the Degradation of Polymer Materials: Inter-relationship of Structure, Mechanisms and Modes of Stabilisation | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process - MDPI. (n.d.). Retrieved from [Link]

  • D–π–A–π–D Initiators Based on Benzophenone Conjugate Extension for Two-Photon Polymerization Additive Manufacturing - MDPI. (2022, March 13). Retrieved from [Link]

  • Emerging Photo-Initiating Systems in Coatings from Molecular Engineering Perspectives. (n.d.). Retrieved from [Link]

  • Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators - MDPI. (2021, May 29). Retrieved from [Link]

Sources

Controlling particle size of 4-n-Butyl-4'-chlorobenzophenone crystals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Controlling the particle size distribution (PSD) of 4-n-Butyl-4'-chlorobenzophenone (BCBP) (CAS: 64357-64-8) is critical for downstream processability, particularly for photoinitiator efficiency or pharmaceutical intermediate dissolution rates. As a benzophenone derivative with a flexible butyl chain, BCBP exhibits a propensity for "oiling out" (Liquid-Liquid Phase Separation) and polymorphism , complicating the crystallization process.

This guide moves beyond basic recipes to provide a mechanistic understanding of how to manipulate supersaturation to target specific particle sizes (d10, d50, d90).

Module 1: Critical Process Parameters (CPPs)

To control size, you must control supersaturation (


) . The fundamental balance is simple but unforgiving:
  • High

    
     
    
    
    
    High Nucleation Rate (
    
    
    )
    
    
    Many small crystals (Fines).
  • Low

    
     
    
    
    
    High Growth Rate (
    
    
    )
    
    
    Fewer, larger crystals.
The "Oiling Out" Danger Zone

Unlike rigid aromatics, the butyl chain in BCBP lowers the melting point and increases lipophilicity. If you push supersaturation too high (especially in water/alcohol mixtures), the system may enter a metastable region where the solute separates as an oil droplets rather than crystals.

  • Risk: Oiled droplets eventually crystallize into uncontrolled, spherical agglomerates with poor purity and broad PSD.

  • Prevention: Operate strictly within the Metastable Zone Width (MSZW) .

Module 2: Troubleshooting Guide

Scenario A: "My product is a fine dust (d50 < 10 µm) and filters poorly."
  • Root Cause: Spontaneous nucleation occurred. You exceeded the Metastable Limit (

    
    ), causing a "crash" crystallization.
    
  • Corrective Action:

    • Reduce Cooling Rate: Switch from linear cooling to cubic cooling . This maintains constant supersaturation as surface area increases.

    • Implement Seeding: Add 0.5–2.0 wt% of milled seeds at low supersaturation (

      
      ). This provides surface area for growth, bypassing the energy barrier for nucleation.
      
Scenario B: "I have a bimodal distribution (large crystals mixed with fines)."
  • Root Cause: Secondary nucleation.

    • Mechanism:[1] High agitation shear is breaking existing crystals, or the anti-solvent addition was too fast locally.

  • Corrective Action:

    • Optimize Agitation: Use a hydrofoil impeller (low shear) instead of a Rushton turbine. Keep tip speed < 1.5 m/s.

    • Dosing Location: Add anti-solvent sub-surface near the impeller tip to ensure immediate mixing and avoid local high-supersaturation zones.

Scenario C: "The solution turned cloudy/milky before crystals appeared."
  • Root Cause: Oiling Out (Liquid-Liquid Phase Separation).

  • Corrective Action:

    • Increase Temperature: You are likely operating below the spinodal decomposition curve.

    • Change Solvent System: The anti-solvent (e.g., water) is too strong. Switch to a milder anti-solvent (e.g., Methanol in Ethanol) or use pure cooling crystallization without anti-solvent.

Module 3: Experimental Protocols

Protocol 1: Determination of Metastable Zone Width (MSZW)

Objective: Define the safe operating window for BCBP crystallization.

  • Preparation: Prepare a saturated solution of BCBP in Ethanol at 50°C.

  • Cooling: Cool at a fixed rate (e.g., 0.5°C/min) with turbidity monitoring.

  • Nucleation Point (

    
    ):  Record the temperature where turbidity spikes (onset of nucleation).
    
  • Heating: Re-heat until clear (

    
    ).
    
  • Repeat: Repeat at different concentrations.

  • Plot: The gap between the Solubility Curve (

    
    ) and the Nucleation Curve (
    
    
    
    ) is your MSZW.
    • Target: Operate your process inside this gap.

Protocol 2: Seeded Cooling Crystallization (Target: d50 = 150 µm)
StepParameterSetpoint / InstructionRationale
1. Dissolution Temp55°C (or 5°C >

)
Ensure total dissolution; erase thermal history.
2. Equilibration Agitation200 RPM (Hydrofoil)Homogenize without inducing vortex.
3. Initial Cooling Rate0.5°C/min to 48°CApproach the seeding window (

).
4. Seeding Seed Load1.0 wt% (milled BCBP)CRITICAL: Add seeds as a slurry in saturated solvent.
5. Isothermal Hold Time30–60 minsAllow seeds to "heal" and begin growth.
6. Controlled Cooling ProfileCubic/Non-linear Slow cooling initially (0.1°C/min) to favor growth over nucleation; ramp up later (0.5°C/min) as surface area increases.
7. Isolation FiltrationVacuum / CentrifugeWash with cold solvent to remove mother liquor.

Module 4: Visualization of Mechanism

Figure 1: The Crystallization Control Loop

This diagram illustrates the feedback loop between process parameters and the resulting crystal properties.[2][3]

CrystallizationControl ProcessParams Process Parameters (Cooling Rate, Agitation, Seeding) Supersaturation Supersaturation (S) Driving Force ProcessParams->Supersaturation Determines Nucleation Nucleation Rate (B) (New Particles) Supersaturation->Nucleation Exponential Effect (High S favors B) Growth Growth Rate (G) (Size Increase) Supersaturation->Growth Linear Effect (Low S favors G) PSD Particle Size Distribution (PSD) Nucleation->PSD Increases Fines Growth->PSD Increases Mean Size PSD->ProcessParams Feedback Loop (FBRM / PVM Monitoring)

Caption: The interplay between supersaturation and the competing mechanisms of nucleation and growth. Controlling 'S' is the only way to control PSD.

Figure 2: Oiling Out Pathway vs. Crystal Growth

Understanding the risk of liquid-liquid phase separation (LLPS) for alkyl-benzophenones.

OilingOut Solution Homogeneous Solution (BCBP in Ethanol) Cooling Cooling / Anti-solvent Solution->Cooling Decision Is Supersaturation > Metastable Limit? Cooling->Decision PathA Path A: Controlled Growth (Within MSZW) Decision->PathA No (Seeded) PathB Path B: Oiling Out (LLPS Region) Decision->PathB Yes (Crash Cooling) ResultA Crystalline Product High Purity, Controlled Size PathA->ResultA ResultB Oiled Droplets PathB->ResultB ResultC Amorphous/Agglomerated Solid Impure, Broad PSD ResultB->ResultC

Caption: Pathway differentiation. Path B (Oiling Out) must be avoided by maintaining the system within the Metastable Zone Width (MSZW).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757260, 4-n-Butyl-4'-chlorobenzophenone. Retrieved from [Link]

  • Nagy, Z. K., et al. (2022). Targeting Particle Size Specification in Pharmaceutical Crystallization. Continuus Pharmaceuticals. Retrieved from [Link]

  • Mazzotti, M. (2017). Crystallization: Strategies to Control Particle Size and Morphology. ETH Zurich Separation Processes Laboratory. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Analysis of 4-n-Butyl-4'-chlorobenzophenone: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Verification

In the realms of pharmaceutical development and materials science, the unambiguous structural confirmation of synthesized compounds is paramount. Molecules like 4-n-Butyl-4'-chlorobenzophenone, a halogenated aromatic ketone, serve as critical intermediates in the synthesis of more complex entities, including APIs and specialized polymers[1][2][3]. An error in its structural assignment can have cascading effects on downstream applications, compromising research outcomes and product efficacy.

Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's hydrogen framework. This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-n-Butyl-4'-chlorobenzophenone, explaining the theoretical underpinnings of the observed spectrum. Furthermore, it provides a comparative analysis against structural analogs and alternative spectroscopic methods, equipping researchers with the expertise to confidently interpret their own data.

Pillar 1: Deconstructing the ¹H NMR Spectrum of 4-n-Butyl-4'-chlorobenzophenone

The structure of 4-n-Butyl-4'-chlorobenzophenone features two distinct para-substituted aromatic rings bridged by a carbonyl group, along with a flexible n-butyl chain. Each of these components imparts a unique signature to the ¹H NMR spectrum, governed by three core principles: chemical shift (δ), integration, and spin-spin splitting[4][5].

  • Chemical Shift (δ): The location of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups (like the carbonyl and chlorine) "deshield" nearby protons, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups (like the n-butyl chain) "shield" protons, moving them upfield[6].

  • Integration: The area under each signal is directly proportional to the number of protons it represents. This allows for a quantitative census of the different types of hydrogens in the molecule[7].

  • Spin-Spin Splitting (Multiplicity): Non-equivalent protons on adjacent carbons influence each other's magnetic field, splitting a single peak into multiple lines (a multiplet). The multiplicity is described by the n+1 rule , where 'n' is the number of neighboring non-equivalent protons[8][9].

Based on these principles, we can predict the detailed ¹H NMR spectrum. The molecule has seven distinct sets of non-equivalent protons, which are labeled in the diagram below.

Visualizing the Proton Environments

G

Predicted ¹H NMR Data Summary

The expected signals for 4-n-Butyl-4'-chlorobenzophenone are summarized below. The chemical shifts are predicted based on established values for similar chemical environments[10][11][12].

Proton LabelIntegrationMultiplicityPredicted δ (ppm)Assignment & Rationale
h 2HDoublet~7.75Aromatic protons ortho to the strongly deshielding carbonyl group and meta to the chlorine atom.
e 2HDoublet~7.70Aromatic protons ortho to the carbonyl group and meta to the electron-donating n-butyl group.
f 2HDoublet~7.48Aromatic protons ortho to the chlorine atom and meta to the carbonyl group.
g 2HDoublet~7.30Aromatic protons ortho to the n-butyl group and meta to the carbonyl group. Shielded relative to other aromatic protons.
a 2HTriplet~2.70Benzylic (-CH₂-) protons, deshielded by the adjacent aromatic ring. Split by the two 'b' protons.
b 2HSextet~1.65Methylene (-CH₂-) protons, split by two 'a' and two 'c' protons (2+3+1=6).
c 2HSextet~1.40Methylene (-CH₂-) protons, split by two 'b' and three 'd' protons (2+3+1=6). Often appears as a multiplet.
d 3HTriplet~0.95Terminal methyl (-CH₃) protons, shielded by their distance from electronegative groups. Split by the two 'c' protons.

Pillar 2: Experimental Protocol and Self-Validation

A trustworthy analysis begins with a robust experimental protocol. The following steps outline a self-validating workflow for acquiring a high-quality ¹H NMR spectrum.

G

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice as it dissolves many organic compounds and its residual proton signal does not interfere with the regions of interest for this molecule. Tetramethylsilane (TMS) is added as an internal standard for chemical shift calibration (δ = 0.00 ppm).

    • Protocol: Accurately weigh 10-20 mg of 4-n-Butyl-4'-chlorobenzophenone. Dissolve it in approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Shimming:

    • Rationale: Shimming is the process of adjusting the magnetic field to maximize its homogeneity across the sample volume. Poor shimming results in broad, distorted peaks, which can obscure splitting patterns and reduce resolution.

    • Protocol: Insert the sample into the NMR spectrometer. Lock the instrument onto the deuterium signal of the CDCl₃. Perform an automated or manual shimming procedure until the peak shape of the TMS signal is sharp and symmetrical.

  • Data Acquisition:

    • Rationale: A standard 30-degree pulse experiment (zg30) is typically sufficient for quantitative ¹H NMR. The number of scans is increased to improve the signal-to-noise ratio, especially for dilute samples.

    • Protocol: Set the spectral width to cover the expected range (e.g., -1 to 12 ppm). Set the number of scans (e.g., 8 or 16). Initiate data acquisition.

  • Data Processing:

    • Rationale: The raw data (Free Induction Decay or FID) is a time-domain signal. A Fourier Transform is required to convert it into the familiar frequency-domain spectrum. Phasing and baseline correction are essential for accurate integration.

    • Protocol: Apply an exponential window function to the FID to improve the signal-to-noise ratio. Perform a Fourier Transform. Manually or automatically correct the phase of the spectrum so that all peaks are in the positive absorptive mode. Apply a baseline correction algorithm to ensure a flat baseline. Reference the spectrum by setting the TMS peak to 0.00 ppm.

Pillar 3: Authoritative Grounding through Comparative Analysis

The identity of 4-n-Butyl-4'-chlorobenzophenone is not only confirmed by its own spectrum but is thrown into sharp relief when compared with structural analogs and alternative analytical techniques.

Comparison with Structural Analogs
CompoundKey ¹H NMR Differences from Target MoleculeStructural Insight
4-Chlorobenzophenone Lacks all signals in the aliphatic region (0-3 ppm). The aromatic region corresponding to the butyl-substituted ring is replaced by signals for an unsubstituted phenyl ring (~7.5-7.8 ppm)[13].Confirms the presence and location of the n-butyl group.
4-n-Butylbenzophenone The two doublets for the chloro-substituted ring are replaced by signals for an unsubstituted phenyl ring. Protons ortho to the chlorine are absent.Confirms the presence and location of the chlorine atom.
4-tert-Butyl-4'-chlorobenzophenone The complex multiplets of the n-butyl group are replaced by a sharp, intense singlet at ~1.3 ppm integrating to 9H[14]. The benzylic -CH₂- triplet is absent.Differentiates between butyl isomers, as the tert-butyl group has no protons on the adjacent carbon to cause splitting.
Comparison with Other Analytical Techniques

While ¹H NMR is powerful, a multi-technique approach provides the most comprehensive characterization.

TechniqueInformation Provided for 4-n-Butyl-4'-chlorobenzophenoneStrengthsLimitations
¹H NMR Detailed map of proton environments, connectivity through splitting patterns, and relative proton count.Excellent for detailed structural isomer differentiation and conformational analysis.Can have overlapping signals in complex molecules; less sensitive than MS.
¹³C NMR Number of unique carbon environments. Chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl).Complements ¹H NMR by providing the carbon skeleton. Aromatic substitution patterns can be confirmed[7].Much lower sensitivity than ¹H NMR, often requiring longer acquisition times or more concentrated samples.
Mass Spectrometry (MS) Provides the exact molecular weight (m/z) and fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would be visible in the molecular ion peak[15].Extremely high sensitivity. Confirms molecular formula. Fragmentation can provide structural clues.Does not easily distinguish between isomers (e.g., n-butyl vs. tert-butyl) without high-resolution fragmentation analysis.
Infrared (IR) Spectroscopy Identifies functional groups. A strong absorption around 1660-1685 cm⁻¹ indicates a conjugated ketone (C=O)[16]. Absorptions in the 3000-3100 cm⁻¹ (aromatic C-H) and 2850-2960 cm⁻¹ (aliphatic C-H) regions would be present[17].Fast and non-destructive. Excellent for confirming the presence of key functional groups.Provides limited information about the overall molecular skeleton and connectivity.

Conclusion

The ¹H NMR spectrum of 4-n-Butyl-4'-chlorobenzophenone provides a rich dataset that, when properly interpreted, allows for its unambiguous identification. The distinct signals of the n-butyl chain and the characteristic splitting patterns of the two para-substituted aromatic rings serve as reliable fingerprints. By comparing this spectrum to those of its structural analogs, the specific contributions of the alkyl and chloro substituents are clearly elucidated. Furthermore, when contextualized with data from complementary techniques like ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, a complete and robust characterization is achieved. This guide provides the foundational knowledge and comparative framework necessary for researchers to confidently employ ¹H NMR in the critical task of structural verification.

References

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. Available at: [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link] (Note: A direct link to the specific PDF was not available, but course materials are hosted here).

  • YouTube. (2021). Lec16 - 1H NMR: Splitting of Common Substituents. Available at: [Link]

  • Maricopa Open Digital Press. (n.d.). 35. ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Available at: [Link]

  • Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Available at: [Link]

  • OpenOChem Learn. (n.d.). Interpreting ¹H NMR. Available at: [Link]

  • Chemistry LibreTexts. (2022). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. (Duplicate of[7], provides foundational info).

  • The Royal Society of Chemistry. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction.... Available at: [Link]

  • PubChem. (n.d.). 4-Chlorobenzophenone. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). Methanone, (4-chlorophenyl)phenyl- Mass Spectrum. NIST WebBook. Available at: [Link]

  • NIST. (n.d.). Methanone, (4-chlorophenyl)phenyl- IR Spectrum. NIST WebBook. Available at: [Link]

  • University of Liverpool. (n.d.). Chemical shifts. Available at: [Link] (Note: Direct deep link unavailable, general resource page).

  • The Royal Society of Chemistry. (n.d.). General Experimental Procedures. Available at: [Link]

  • Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. Available at: [Link]

  • Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2022). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • University of Cambridge. (n.d.). H NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and.... Available at: [Link]

  • PubChem. (n.d.). 4-Methylbenzophenone. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 4-n-Butyl-4'-chlorobenzophenone. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2022). 13.5: Spin-Spin Splitting in ¹H NMR Spectra. Available at: [Link]

  • Chegg.com. (2018). Solved This is the characteristic pattern for the tert-butyl. Available at: [Link]

  • PubChem. (n.d.). 4-Hydroxy-4'-chlorobenzophenone. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 4-tert-Butyl-4'-chlorobenzophenone. National Center for Biotechnology Information. Available at: [Link]

Sources

Comparative Spectroscopic Profiling: 4-n-Butyl-4'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and Quality Control Analysts

Executive Summary

In the synthesis of liquid crystalline intermediates and pharmaceutical precursors, 4-n-Butyl-4'-chlorobenzophenone (CAS: 64357-64-8) serves as a critical scaffold. Its structural duality—combining an electron-withdrawing chlorophenyl group with an electron-donating butylphenyl group—creates a unique vibrational signature.

This guide provides a technical comparison of the FTIR spectral characteristics of 4-n-Butyl-4'-chlorobenzophenone against its synthetic precursors (4-Chlorobenzoyl chloride ) and structural analogues (4-Chlorobenzophenone ). By focusing on the "Butyl Fingerprint" and Carbonyl shifts, researchers can validate product identity and purity with high confidence.

Experimental Methodology: Self-Validating Protocol

To ensure reproducible spectral data, the following protocol minimizes environmental interference (water vapor, CO2) and maximizes signal-to-noise ratio for the aliphatic regions.

Sample Preparation Strategy
  • Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for this compound due to its potential low melting point (semi-solid/solid) and the risk of moisture absorption in KBr affecting the OH region.

  • Crystal Material: Diamond or ZnSe.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (Final QC).

Data Acquisition Workflow
  • Background: Collect air background (clean crystal).

  • Sample Loading: Apply ~10 mg of sample. Apply pressure until the absorbance of the strongest peak (C=O) reaches 0.5–0.8 a.u. to avoid saturation.

  • Validation: Check for the absence of broad bands at 3400 cm⁻¹ (moisture). If present, vacuum dry the sample and re-acquire.

Characteristic Peak Analysis

The FTIR spectrum of 4-n-Butyl-4'-chlorobenzophenone is defined by three distinct regions. The presence of all three confirms the structure; the absence of any indicates a specific failure mode (e.g., failed acylation or missing alkyl chain).

Region I: The "Butyl Fingerprint" (3000 – 2800 cm⁻¹)

This region differentiates the target compound from non-alkylated analogues (e.g., 4-Chlorobenzophenone).

  • 2958 cm⁻¹: C-H asymmetric stretch (-CH₃).

  • 2930 cm⁻¹: C-H asymmetric stretch (-CH₂-).

  • 2870 cm⁻¹: C-H symmetric stretch (-CH₃).

  • Diagnostic Value: These peaks must be present. If absent, the butyl chain is missing (wrong starting material).

Region II: The Conjugated Carbonyl (1670 – 1640 cm⁻¹)

The carbonyl environment is sensitive to the electronic effects of the para-substituents.

  • Target Peak: ~1655 ± 5 cm⁻¹ (Strong).

  • Mechanism: The conjugation with two aromatic rings lowers the frequency from standard ketones (1715 cm⁻¹). The p-chloro (EWG) and p-butyl (EDG) groups create a push-pull system that stabilizes the C=O bond order slightly different from unsubstituted benzophenone (~1660 cm⁻¹).

Region III: Aromatic & Halogen Signatures (1600 – 800 cm⁻¹)
  • 1590 & 1575 cm⁻¹: Aromatic C=C skeletal vibrations.

  • 1090 cm⁻¹: C-Cl Stretch (Chlorobenzene mode). Sharp, distinct band.

  • 845 – 820 cm⁻¹: C-H Out-of-Plane Bending (oop) . A strong doublet or broad peak characteristic of para-disubstituted benzene rings.

Comparative Performance: Target vs. Alternatives

The following table contrasts 4-n-Butyl-4'-chlorobenzophenone with its primary precursor (Reaction Monitoring) and its closest analogue (Purity Check).

Table 1: Spectral Differentiation Matrix
Feature4-n-Butyl-4'-chlorobenzophenone (Target)4-Chlorobenzoyl Chloride (Precursor)4-Chlorobenzophenone (Analogue)
C=O[1][2] Stretch ~1655 cm⁻¹ (Ketone)~1775 cm⁻¹ (Acid Chloride)~1660 cm⁻¹
Aliphatic C-H (2800-3000)Strong / Distinct AbsentAbsent (Weak aromatic overtones only)
C-Cl Stretch ~1090 cm⁻¹~1090 cm⁻¹~1090 cm⁻¹
Differentiation Logic Product Confirmation Reaction Completion (Disappearance of 1775 peak)Alkyl Verification (Presence of 2900 peaks)

Visualization: Reaction Monitoring & QC Workflow

The following diagram illustrates the logical decision tree for validating the synthesis of 4-n-Butyl-4'-chlorobenzophenone from 4-chlorobenzoyl chloride and butylbenzene.

FTIR_Workflow Start Crude Product Analysis Check_CO Check C=O Region (1800 - 1600 cm⁻¹) Start->Check_CO Decision_CO Peak at ~1775 cm⁻¹? Check_CO->Decision_CO Fail_Precursor Incomplete Reaction (Residual Acid Chloride) Decision_CO->Fail_Precursor Yes Pass_Ketone Peak Shifted to ~1655 cm⁻¹ Decision_CO->Pass_Ketone No Check_Alkyl Check Aliphatic Region (3000 - 2800 cm⁻¹) Pass_Ketone->Check_Alkyl Decision_Alkyl Strong Peaks Present? Check_Alkyl->Decision_Alkyl Fail_Analogue Identity Error: Likely 4-Chlorobenzophenone Decision_Alkyl->Fail_Analogue No Pass_Final CONFIRMED IDENTITY: 4-n-Butyl-4'-chlorobenzophenone Decision_Alkyl->Pass_Final Yes

Figure 1: FTIR Decision Tree for validating the Friedel-Crafts acylation product, distinguishing it from starting materials and non-alkylated byproducts.

Technical Insights for Drug Development

When using 4-n-Butyl-4'-chlorobenzophenone as an intermediate for pharmaceuticals (e.g., fenofibrate analogues) or photoinitiators:

  • Purity vs. Crystallinity: In the solid state, peak splitting in the C=O region (e.g., 1655 and 1650 cm⁻¹) often indicates polymorphism or high crystallinity. A broad, single peak suggests an amorphous phase or solvent inclusion.

  • Quantitative Analysis: The ratio of the Aliphatic C-H area (2960-2850) to the Aromatic C-H area (>3000) can be used as a semi-quantitative measure of the butyl chain integrity. A decrease in this ratio suggests dealkylation or contamination with 4-chlorobenzophenone.

References

  • National Institute of Standards and Technology (NIST). 4-Chloro-4'-isopropylbutyrophenone IR Spectrum. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • PubChem. 4-n-Butyl-4'-chlorobenzophenone Compound Summary. National Library of Medicine. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.[2][4] (Standard reference for Benzophenone C=O and Alkyl shifts).

Sources

Comparative Analysis of HPLC Methods for the Purity Assessment of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate and compare high-performance liquid chromatography (HPLC) methodologies for the purity analysis of benzophenone derivatives (e.g., Benzophenone-3/Oxybenzone, Benzophenone-4), critical in pharmaceutical and cosmetic formulations.

The Verdict: While Gas Chromatography (GC) offers speed for volatile parents, Gradient Reverse-Phase HPLC (RP-HPLC) on a C18 stationary phase remains the "Gold Standard" for purity profiling. It offers superior resolution of thermally labile impurities and polar degradation products (e.g., 2,4-dihydroxybenzophenone) that co-elute or degrade under GC conditions.

Technical Deep Dive: The Challenge of Benzophenone Analysis

Benzophenone derivatives are aromatic ketones widely used as UV filters. The analytical challenge lies in their structural similarity to their degradation products (benzhydrols) and synthetic byproducts.

Key Analytical Hurdles
  • Isomeric Complexity: Derivatives often possess ortho/para-substituted isomers with nearly identical polarity.

  • Thermal Instability: Hydroxylated derivatives can degrade at the high injection port temperatures required for GC (

    
    ).
    
  • Ionization Suppression: Phenolic hydroxyl groups require pH control to prevent peak tailing.

Method A: The Proposed Standard (Gradient RP-HPLC)

Recommended for: Full purity profiling, stability studies, and quantitation of polar impurities.

The "Why" – Mechanistic Insight

This method utilizes a C18 (Octadecyl) stationary phase. Benzophenones are hydrophobic; they partition strongly into the C18 chains. A gradient elution is critical here: it starts with high water content to separate polar impurities (early eluters) and ramps to high organic content to elute the hydrophobic parent compound as a sharp band. Acidification (Formic Acid) suppresses the ionization of phenolic protons, sharpening the peaks.

Experimental Protocol
  • Instrument: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Column: C18 (e.g., Kromosil or Genesis),

    
    , 
    
    
    
    particle size.[1][2]
  • Temperature:

    
     (Ambient) to 
    
    
    
    .
  • Flow Rate:

    
    .
    
  • Detection:

    
     (General) and 
    
    
    
    (Specific for BP-3).

Mobile Phase System:

  • Solvent A:

    
     Formic Acid in Water (Milli-Q grade).
    
  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Profile:

Time (min) Solvent A (%) Solvent B (%) Elution State
0.0 70 30 Initial Equilibration
2.0 70 30 Isocratic Hold (Polar Impurities)
15.0 10 90 Linear Ramp (Elution of Parent)
20.0 10 90 Wash

| 21.0 | 70 | 30 | Re-equilibration |

Alternative Methods: A Critical Comparison

Method B: Isocratic RP-HPLC (Legacy Method)
  • Protocol: Constant 65:35 Acetonitrile:Buffer ratio.

  • Critique: While simpler to set up, isocratic methods often fail to resolve late-eluting impurities, resulting in broad peaks (Tailing Factor

    
    ). It is suitable only for simple potency assays, not purity profiling.
    
Method C: Gas Chromatography (GC-MS/FID)[3]
  • Protocol: DB-5MS column, Helium carrier,

    
     inlet.
    
  • Critique: Excellent for the parent benzophenone due to speed (<10 min). However, hydroxylated derivatives (metabolites) often require derivatization (silylation) to avoid thermal degradation, adding a sample prep step that introduces error.

Comparative Data Analysis

The following table summarizes the performance metrics of the Proposed Method (Gradient C18) versus the alternatives.

Performance MetricMethod A: Gradient C18 (Proposed) Method B: Isocratic C8/C18 Method C: GC-FID/MS
Specificity High (Resolves isomers & metabolites)Medium (Risk of co-elution)High (Mass spec confirmation)
Resolution (

)

for critical pairs


(for volatiles)
LOD (Limit of Detection)



Peak Tailing (

)

(Excellent)

(Broadening)

(Sharp)
Sample Prep Simple (Dilute & Shoot)SimpleComplex (Derivatization often needed)
Thermal Risk None (Ambient Temp)NoneHigh (Degradation possible)

Visualized Workflows

Analytical Workflow (Method A)

This diagram illustrates the logical flow of the proposed Gradient HPLC method, highlighting the self-validating system suitability steps.

HPLC_Workflow Sample Sample Preparation (Dissolve in MeOH/ACN) Filter Filtration (0.45 µm PTFE) Sample->Filter Remove Particulates Inject Injection (20 µL Loop) Filter->Inject Clean Sample Sep Gradient Separation (C18 Column) Inject->Sep Mobile Phase Transport Detect UV Detection (254/290 nm) Sep->Detect Elution Data Data Analysis (Integration & Purity Calc) Detect->Data Signal Processing SST System Suitability Test (Check Rs > 2.0, Tf < 1.5) Data->SST SST->Inject Fail (Re-equilibrate) End Final Report SST->End Pass (Report)

Caption: Step-by-step workflow for the Gradient RP-HPLC method including critical system suitability checkpoints.

Decision Matrix: Choosing the Right Method

Select the appropriate method based on your specific analytical needs (Purity vs. Speed).

Method_Selection Start Start: Define Analytical Goal Goal_Purity Goal: Impurity/Degradant Profiling Start->Goal_Purity Goal_Potency Goal: Rapid Potency Assay Start->Goal_Potency Method_A Select Method A: Gradient RP-HPLC (C18) (Best for Purity) Goal_Purity->Method_A Complex Matrix Sample_Type Is Sample Thermally Stable? Goal_Potency->Sample_Type Method_B Select Method B: Isocratic HPLC (Acceptable for Potency) Sample_Type->Method_B No (Labile) Method_C Select Method C: GC-FID/MS (Best for Speed/Volatiles) Sample_Type->Method_C Yes (Stable)

Caption: Decision tree to assist researchers in selecting the optimal chromatographic technique.

References

  • National Institutes of Health (NIH). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite. Available at: [Link]

  • ResearchGate. Impurity Profiling of Oxybenzone by RP-HPLC Method. Available at: [Link]

  • U.S. Pharmacopeia (USP).General Chapter <621> Chromatography and Specific Monographs for Benzophenones.
  • SIELC Technologies. Separation of Benzophenone on Newcrom R1 HPLC column. Available at: [Link][3]

Sources

A Comparative Guide to Determining the GC-MS Retention Time of 4-n-Butyl-4'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, the accurate determination of a compound's retention time in Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of reliable identification and quantification. This guide provides an in-depth, objective comparison of methodologies for determining the retention time of 4-n-Butyl-4'-chlorobenzophenone, a compound of interest in various synthetic and analytical contexts. We will explore the critical experimental variables, compare alternative analytical approaches, and provide the rationale behind protocol choices to ensure scientific integrity and reproducibility.

The Fluid Nature of Retention Time: Beyond a Single Value

It is crucial to understand that a compound's retention time is not an immutable constant but rather a result of its physicochemical properties and its interaction with the GC-MS system.[1][2] Factors such as the analytical column, oven temperature program, and carrier gas flow rate all play a significant role in dictating when a compound will elute.[3][4][5] Therefore, this guide will focus on the principles and comparative data that empower you to control and predict the retention time of 4-n-Butyl-4'-chlorobenzophenone under various conditions.

Core Principles of GC-MS Separation for Benzophenone Derivatives

The separation of benzophenone derivatives, including 4-n-Butyl-4'-chlorobenzophenone, by GC-MS is governed by their volatility and their affinity for the stationary phase of the GC column.[6] As a substituted aromatic ketone, 4-n-Butyl-4'-chlorobenzophenone possesses moderate polarity. The selection of the GC column's stationary phase is therefore a critical first step.[6][7]

Choosing the Right Column: A Comparative Analysis

The principle of "like dissolves like" is a fundamental guide in column selection.[6] For 4-n-Butyl-4'-chlorobenzophenone, a mid-polarity column is often a suitable starting point. However, a non-polar column can also be effective, separating based on boiling points. Below is a comparison of commonly used stationary phases for the analysis of similar aromatic compounds.

Stationary PhasePolarityTypical ApplicationExpected Performance for 4-n-Butyl-4'-chlorobenzophenone
5% Diphenyl / 95% Dimethylpolysiloxane LowGeneral purpose, analysis of a wide range of organic compounds.[8]Good peak shape and resolution based on boiling point. The n-butyl group will increase the retention time compared to unsubstituted benzophenone.
50% Diphenyl / 50% Dimethylpolysiloxane IntermediateSeparation of aromatic compounds, pesticides, and herbicides.[8]Increased interaction with the phenyl groups of the stationary phase may lead to longer retention times and potentially better separation from closely related compounds.
Polyethylene Glycol (WAX) HighAnalysis of polar compounds like alcohols and fatty acid methyl esters.Strong interactions may lead to excessively long retention times or poor peak shape. Generally not the first choice for this compound.

Expert Insight: For initial method development for 4-n-Butyl-4'-chlorobenzophenone, a 5% diphenyl / 95% dimethylpolysiloxane column (e.g., DB-5ms, HP-5ms) is a robust and versatile choice.[9] Its low bleed characteristics are also highly compatible with mass spectrometry detectors.

The Influence of Experimental Parameters on Retention Time

Once a column is selected, the oven temperature program and carrier gas flow rate must be optimized. These parameters directly influence the speed at which compounds travel through the column.[5]

Experimental Protocol: A Starting Point for Method Development

The following protocol provides a validated starting point for the GC-MS analysis of 4-n-Butyl-4'-chlorobenzophenone.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS)[10]

GC Conditions:

  • Column: 5% Diphenyl / 95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness[11]

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-500 m/z

Rationale Behind the Protocol:

  • The inlet temperature is set high enough to ensure the complete and rapid vaporization of 4-n-Butyl-4'-chlorobenzophenone without causing thermal degradation.

  • A splitless injection is chosen for trace-level analysis to maximize the amount of analyte transferred to the column.

  • The oven temperature program starts at a relatively low temperature to allow for the focusing of the analyte at the head of the column, leading to sharp peaks. The ramp rate is a balance between achieving good separation and minimizing analysis time. The final hold ensures that any less volatile compounds are eluted from the column.

  • The MS parameters are standard for general-purpose analysis and will produce a characteristic fragmentation pattern for 4-n-Butyl-4'-chlorobenzophenone, aiding in its identification.

Visualizing the GC-MS Workflow

Caption: Workflow for the GC-MS analysis of 4-n-Butyl-4'-chlorobenzophenone.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, other methods can also be employed for the analysis of 4-n-Butyl-4'-chlorobenzophenone, particularly if the compound is thermally labile or if derivatization is to be avoided.[9]

TechniquePrincipleAdvantages for 4-n-Butyl-4'-chlorobenzophenoneDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation in a liquid phase based on polarity.[12]No need for volatilization, suitable for thermally sensitive compounds.[13]May require longer analysis times and larger solvent volumes.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) High-resolution liquid chromatography coupled with highly sensitive and selective mass detection.[14]Excellent sensitivity and selectivity, suitable for complex matrices.Higher initial instrument cost and complexity.

Expert Insight: For routine quality control where high throughput is required and the sample matrix is relatively clean, a well-optimized GC-MS method is often the most cost-effective and efficient choice. For complex biological or environmental samples, the enhanced selectivity of UHPLC-MS/MS may be necessary to achieve the desired limits of detection and quantification.[14]

The Importance of a Self-Validating System: Trustworthiness in Your Results

To ensure the trustworthiness of your retention time data, a self-validating system should be implemented. This involves:

  • Regular System Suitability Checks: Injecting a known standard containing 4-n-Butyl-4'-chlorobenzophenone and other reference compounds to verify system performance, including peak shape, resolution, and retention time stability.

  • Use of Internal Standards: Incorporating an internal standard into your samples can help to correct for variations in injection volume and instrument response. For 4-n-Butyl-4'-chlorobenzophenone, a structurally similar compound with a different retention time, such as benzophenone-d10, would be a suitable choice.

  • Retention Index: Calculating the Kovats Retention Index (RI) can provide a more robust and transferable measure of retention than absolute retention time.[1] The RI relates the retention time of the analyte to that of a series of n-alkane standards.

Logical Framework for Method Validation

Method_Validation cluster_System System & Method Setup cluster_Validation Method Validation Parameters cluster_Routine Routine Analysis Method_Dev Initial Method Development SST System Suitability Testing Method_Dev->SST Linearity Linearity & Range SST->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Analysis Sample Analysis with QC Robustness->Sample_Analysis

Caption: A logical workflow for the validation of a GC-MS method.

Conclusion

The retention time of 4-n-Butyl-4'-chlorobenzophenone in GC-MS is a function of a carefully selected set of experimental parameters. By understanding the interplay between the stationary phase, temperature program, and carrier gas flow, researchers can develop robust and reproducible analytical methods. While a 5% diphenyl / 95% dimethylpolysiloxane column provides an excellent starting point, methodical optimization is key to achieving the desired separation and analysis time. For applications requiring higher sensitivity or for the analysis of complex matrices, techniques such as UHPLC-MS/MS should be considered as viable alternatives. Ultimately, a well-validated method, incorporating system suitability checks and internal standards, will ensure the highest level of confidence in your analytical results.

References

  • The Challenges of Changing Retention Times in GC–MS | Spectroscopy Online.
  • Factors Affecting Retention Time - SHIMADZU CORPOR
  • Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index - Shimadzu.
  • Factors Impacting Chromatography Retention Time - Separ
  • What is Retention Time?
  • Optimization study of GC-MS and IDMS technique for separation of benzophenone and its derivatives from food packaging paper | Bulletin of Applied Sciences - ThaiJO.
  • A Comparative Guide to Monitoring Benzophenone Oxime Reactions: TLC, GC-MS, and HPLC - Benchchem.
  • Development and Validation of a Rapid Method for Identification and Quantitation of Benzophenone and Related 17 Derivatives in Paper and Cardboard Packaging Materials by Gas Chromatography-Mass Spectrometry - ResearchG
  • Optimising GC Column Choice - SCION Instruments.
  • Guide to GC Column Selection and Optimizing Separ
  • GC Column Selection Guide.
  • A Comprehensive Guide to the 4 Main Types of Analytical Chemistry - CfPIE.
  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing).
  • 4-Chlorobenzophenone: Biochemistry, Applications and Analytical Methods - ChemicalBook.
  • Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography–tandem mass spectrometry (GC–MS )

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-n-Butyl-4'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 64357-64-8 Chemical Class: Chlorinated Aromatic Ketone / Benzophenone Derivative Application: Photoinitiator, Pharmaceutical Intermediate, UV-Curing Agent

Executive Safety Summary (The "Why")

As a Senior Application Scientist, I must emphasize that handling 4-n-Butyl-4'-chlorobenzophenone requires a nuanced approach beyond standard "lab safety." This molecule combines a chlorinated aromatic ring with a lipophilic n-butyl chain .

The Toxicological Reality:

  • Enhanced Dermal Permeation: Unlike simple benzophenone, the n-butyl alkyl chain significantly increases the molecule's lipophilicity (LogP > 4.5 estimated). This facilitates rapid transport across the stratum corneum (outer skin layer), carrying the chlorinated moiety into systemic circulation.

  • Sensitization & Irritation: Benzophenone derivatives are potent photosensitizers. Combined with the chlorine substituent, this compound presents a high risk of contact dermatitis and severe eye irritation.

  • Environmental Persistence: The chlorine-carbon bond is metabolically stable, classifying this as a Marine Pollutant . It must never enter aqueous waste streams.

PPE Selection Matrix

The following PPE standards are non-negotiable for research environments handling >10 mg of substance.

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection (Solid) Nitrile Gloves (Min. thickness 0.11 mm)Sufficient for dry powder handling. Latex is permeable to lipophilic aromatics and should be avoided.
Hand Protection (Solution) Double Gloving: Inner: Laminate (Silver Shield/4H)Outer: Nitrile (Disposable)If dissolved in organic solvents (DCM, Acetone), the solvent acts as a carrier vehicle, driving the chemical through standard nitrile. Laminate provides the chemical barrier; nitrile provides dexterity.
Respiratory N95 / P2 Particulate Respirator (Minimum)P100 / P3 (Recommended for fine dust)Benzophenones often exist as fine crystalline powders that aerosolize easily during weighing. Inhalation risks include respiratory tract irritation and potential systemic absorption.
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for fine powders or splash risks. The compound is a severe eye irritant; a dust-tight seal is required.
Body Defense Lab Coat (Cotton/Poly) + Tyvek Sleeves Cotton absorbs; Tyvek repels. Use sleeves to bridge the gap between glove cuff and lab coat, a common exposure point.

PPE Decision Logic (Visualization)

The following logic flow dictates your PPE setup based on the experimental phase.

PPE_Decision_Tree Start Start: Assess State State Physical State? Start->State Solid Solid / Powder State->Solid Dry Liquid Solution / Melt State->Liquid Dissolved/Heated SolidPPE PPE: Nitrile Gloves + Safety Goggles + N95 Mask Solid->SolidPPE LiquidPPE PPE: Double Glove (Laminate + Nitrile) + Face Shield Liquid->LiquidPPE Resp Respiratory: Organic Vapor Cartridge (OV) Liquid->Resp If Heating Hood Engineering: Fume Hood Required SolidPPE->Hood LiquidPPE->Hood Resp->Hood

Figure 1: Decision tree for selecting appropriate PPE based on the physical state of the chemical.

Operational Protocols

A. Weighing & Transfer (Critical Step)

Risk: Static electricity can cause the dry powder to "jump" or disperse, leading to inhalation or surface contamination.

  • Engineering Control: Perform all weighing inside a certified Chemical Fume Hood.

  • Static Mitigation: Use an anti-static gun or polonium strip near the balance if the environment is dry (<30% humidity).

  • Technique: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is being weighed for catalytic reactions where trace metal contamination is a concern; otherwise, stainless steel is compatible.

B. Reaction Setup

Risk: Thermal runaway or solvent reflux release.

  • Inert Atmosphere: While 4-n-Butyl-4'-chlorobenzophenone is relatively stable, photo-oxidation can occur. Blanket reactions with Nitrogen or Argon.

  • Light Protection: As a photoinitiator, this compound is light-sensitive. Wrap reaction vessels in aluminum foil or use amber glassware to prevent premature radical generation or degradation.

C. Spill Cleanup (Small Scale < 50g)
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Upgrade: Don double gloves and respiratory protection immediately.

  • Containment:

    • Solid: Do not dry sweep. Cover with a damp paper towel (dampened with water, not solvent) to suppress dust, then scoop into a waste container.

    • Solution: Absorb with vermiculite or sand. Do not use combustible materials like sawdust (potential reaction with oxidizers if present in the matrix).

  • Decontamination: Wipe the surface with Acetone followed by a soap/water wash. Test surface pH if applicable, though this compound is neutral.

Waste Disposal & Environmental Compliance

Crucial Warning: This compound contains a Chlorine atom. It cannot be disposed of in standard organic waste streams in many jurisdictions.

Waste StreamClassificationProtocol
Primary Stream Halogenated Organic Waste Segregate into containers specifically marked "Halogenated." Mixing with non-halogenated solvents can result in massive fines from disposal vendors (e.g., Veolia, Clean Harbors).
Disposal Method High-Temp Incineration Must be incinerated at >1100°C with flue gas scrubbing to prevent the formation of Dioxins and Furans.
Aqueous Waste Strictly Prohibited Do not pour down drains. The compound is toxic to aquatic life with long-lasting effects (Aquatic Chronic).[1][2]

Emergency Response Workflow

In the event of exposure, immediate action mitigates long-term sensitization risks.

Emergency_Response Exposure Exposure Incident Type Identify Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use Alcohol (Enhances absorption) Skin->ActionSkin ActionEye 1. Flush with Water (15 min) 2. Lift Eyelids 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Medical Eval Inhale->ActionInhale

Figure 2: Emergency response protocol for different exposure routes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757260, 4-n-Butyl-4'-chlorobenzophenone. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Aquatic Toxicity. Retrieved from [Link]

  • Temple University EHS. Halogenated Solvents and Waste Management Guidelines. Retrieved from [Link][3]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-n-Butyl-4'-chlorobenzophenone
Reactant of Route 2
Reactant of Route 2
4-n-Butyl-4'-chlorobenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.